Technical Documentation Center

Azepane-2-carboxylic Acid Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Azepane-2-carboxylic Acid Hydrochloride
  • CAS: 5227-52-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Stereochemical Properties of Azepane-2-carboxylic Acid Hydrochloride Enantiomers

Introduction: The Significance of Chirality in Azepane Scaffolds Azepane-2-carboxylic acid, a seven-membered cyclic amino acid analogue, represents a critical structural motif in modern medicinal chemistry. Its constrain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chirality in Azepane Scaffolds

Azepane-2-carboxylic acid, a seven-membered cyclic amino acid analogue, represents a critical structural motif in modern medicinal chemistry. Its constrained, yet flexible, seven-membered ring makes it a valuable scaffold for the design of novel therapeutics, including peptidomimetics and inhibitors of protein-protein interactions.[1][2] The introduction of a chiral center at the C2 position gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. In the realm of drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile.[3] It is well-established that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This underscores the critical need for robust analytical methodologies to separate, identify, and characterize the individual enantiomers of Azepane-2-carboxylic Acid Hydrochloride.

This in-depth technical guide provides a comprehensive overview of the stereochemical properties of the (R)- and (S)-enantiomers of Azepane-2-carboxylic Acid Hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the experimental techniques required for their analysis. We will delve into the distinct properties of each enantiomer and provide detailed, self-validating protocols for their separation and characterization using state-of-the-art analytical techniques.

Part 1: Unveiling the Enantiomers: Distinct Properties and Biological Relevance

The (R)- and (S)-enantiomers of Azepane-2-carboxylic Acid Hydrochloride possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light and, more importantly, with other chiral molecules (like biological receptors and enzymes) is distinct.

While specific pharmacological data for the individual enantiomers of Azepane-2-carboxylic Acid Hydrochloride is not extensively published in publicly accessible literature, it is a well-established principle in medicinal chemistry that the biological activity of chiral compounds is highly dependent on their stereochemistry. For instance, research on the closely related (S)-1-(Boc)azepane-2-carboxylic acid indicates its significant potential in drug development as a chiral template for creating ligands for G protein-coupled receptors and other therapeutic targets.[3] This suggests that the (S)-enantiomer may be of greater biological relevance in certain applications. A study on a chiral bicyclic azepane revealed that the (R,R)-enantiomer was a potent norepinephrine transporter (NET) inhibitor, while the (S,S)-enantiomer was approximately 26-fold less active.[4] This highlights the profound impact of stereochemistry on pharmacological activity.

Table 1: Comparative Properties of Azepane-2-carboxylic Acid Hydrochloride Enantiomers

Property(R)-Azepane-2-carboxylic Acid Hydrochloride(S)-Azepane-2-carboxylic Acid Hydrochloride
Chemical Structure Enantiomer with R configuration at the C2 chiral center.Enantiomer with S configuration at the C2 chiral center.
Optical Rotation Expected to rotate plane-polarized light in one direction (e.g., positive, dextrorotatory, (+)). The specific value is not readily available in the literature.Expected to rotate plane-polarized light in the opposite direction with the same magnitude (e.g., negative, levorotatory, (-)). The specific value is not readily available in the literature.
Biological Activity Potentially different pharmacological and toxicological profile compared to the (S)-enantiomer.The (S)-enantiomer of the related Boc-protected form is noted for its utility in drug development, suggesting potentially higher biological relevance in certain contexts.[3]
Interaction with Chiral Environments Will interact differently with chiral stationary phases in HPLC, chiral derivatizing agents, and biological receptors.Will interact differently with chiral stationary phases in HPLC, chiral derivatizing agents, and biological receptors.

Part 2: Enantiomeric Separation and Analysis: A Methodological Deep Dive

The separation and analysis of the enantiomers of Azepane-2-carboxylic Acid Hydrochloride are paramount for quality control, enantiomeric purity determination, and preclinical development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

The principle behind chiral HPLC is the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the separation of a wide range of chiral compounds, including amino acid derivatives.[5]

This protocol is a representative method based on established principles for separating similar chiral carboxylic acids.[5] Optimization will likely be required for this specific analyte.

Objective: To resolve and quantify the enantiomers of Azepane-2-carboxylic Acid Hydrochloride.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent).

Reagents:

  • Racemic Azepane-2-carboxylic Acid Hydrochloride standard.

  • HPLC-grade n-Hexane.

  • HPLC-grade 2-Propanol (IPA) or Ethanol.

  • Trifluoroacetic acid (TFA) or Acetic Acid (for mobile phase modification).

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs have broad applicability for chiral separations of compounds with polar functional groups.
Mobile Phase n-Hexane:2-Propanol with 0.1% TFA (e.g., 90:10 v/v)Normal phase mode often provides good selectivity on polysaccharide CSPs. The alcohol acts as the polar modifier, and TFA is added to improve the peak shape of the acidic analyte by suppressing the ionization of the carboxylic acid and any free silanol groups on the stationary phase.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTemperature can influence selectivity; starting at ambient temperature is a common practice.
Detection UV at 210 nmCarboxylic acids generally absorb at low UV wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Procedure:

  • Sample Preparation: Prepare a stock solution of racemic Azepane-2-carboxylic Acid Hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution.

  • Data Acquisition and Analysis: Monitor the chromatogram for the elution of two separate peaks corresponding to the two enantiomers.

  • Optimization: If the resolution is not satisfactory, systematically vary the ratio of n-Hexane to 2-Propanol. A higher percentage of the alcohol will generally decrease retention times but may also affect selectivity. The choice of alcohol (IPA vs. Ethanol) can also significantly impact the separation. The concentration of the acidic modifier (TFA) can also be adjusted to optimize peak shape.

Self-Validation:

  • Specificity: Inject a blank (mobile phase) and individual enantiomer standards (if available) to confirm the retention times.

  • Linearity: Analyze a series of dilutions of the racemic standard to establish the linear range of the detector response.

  • Precision: Perform multiple injections of the same sample to assess the repeatability of the retention times and peak areas.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.

Part 3: Absolute Configuration Determination: Spectroscopic and Crystallographic Approaches

While chiral HPLC can separate enantiomers, it does not inherently determine their absolute configuration (i.e., which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer). For this, more advanced techniques are required.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] The resulting VCD spectrum is unique for each enantiomer and is highly sensitive to the molecule's three-dimensional structure in solution. A key advantage of VCD is that it does not require crystallization of the sample.[7] By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute configuration of the analyte can be unambiguously determined.[8]

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule.[9][10] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of anomalous dispersion effects allows for the definitive assignment of the absolute stereochemistry.[11][12]

  • Crystal Growth: The primary prerequisite is the ability to grow high-quality single crystals of an enantiomerically pure sample of Azepane-2-carboxylic Acid Hydrochloride. This can often be the most challenging step.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering data, often quantified by the Flack parameter. A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration, while a value close to 1 indicates that the inverted structure is correct.[11]

Conclusion: An Integrated Approach to Stereochemical Characterization

The stereochemical properties of Azepane-2-carboxylic Acid Hydrochloride enantiomers are of paramount importance in the context of drug discovery and development. A thorough understanding and characterization of these properties are essential for ensuring the safety, efficacy, and quality of any potential therapeutic agent derived from this scaffold. This guide has outlined the key differences between the (R)- and (S)-enantiomers and has provided detailed, practical methodologies for their separation and absolute configuration determination.

An integrated approach, combining the separative power of chiral HPLC with the definitive structural insights from VCD spectroscopy or single-crystal X-ray crystallography, provides a robust framework for the comprehensive stereochemical analysis of Azepane-2-carboxylic Acid Hydrochloride. The application of these techniques, guided by the principles and protocols described herein, will empower researchers to confidently navigate the complexities of chirality and unlock the full therapeutic potential of this promising molecular scaffold.

References

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681–690. [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (n.d.). ResearchGate. [Link]

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica, 55(3). [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. (2020, October 15). ResearchGate. [Link]

  • Determination of absolute configuration using X-ray diffraction. (n.d.). ResearchGate. [Link]

  • CID 174794573 | C14H26N2O4. (n.d.). PubChem. [Link]

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. (n.d.). PMC. [Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. (n.d.). ResearchGate. [Link]

  • Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. (2020, July 23). Radboud Repository. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent. (2025, April 24). BORIS Portal. [Link]

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. (2023, October 20). PubMed. [Link]

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (2023, January 3). MDPI. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (n.d.). SCIRP. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (n.d.). Semantic Scholar. [Link]

  • seco -1-Azacubane-2-carboxylic Acid: Derivative Scope and Comparative Biological Evaluation. (n.d.). ResearchGate. [Link]

  • An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. (2011, March 18). J Org Chem. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025, August 5). Journal of Pharma Insights and Research. [Link]

Sources

Exploratory

The Azepane-2-Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Cyclic Scaffolds in Medicinal Chemistry In the intricate landscape of drug discovery, the a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Cyclic Scaffolds in Medicinal Chemistry

In the intricate landscape of drug discovery, the architectural design of a molecule is paramount to its biological function. Among the myriad of structural motifs employed by medicinal chemists, cyclic scaffolds have garnered significant attention for their ability to impart conformational rigidity, enhance metabolic stability, and improve target specificity. The seven-membered azepane ring system, a privileged heterocyclic scaffold, has emerged as a particularly valuable core in the development of novel therapeutic agents. Its inherent three-dimensional structure and synthetic versatility make it an attractive starting point for creating diverse chemical libraries with a wide range of pharmacological activities. Azepane-containing compounds have demonstrated efficacy in various therapeutic areas, leading to the development of FDA-approved drugs for conditions such as diabetes and allergies.[1] This guide focuses on a key building block within this class: Azepane-2-carboxylic Acid Hydrochloride. We will explore its pivotal role as a chiral pool starting material and a versatile intermediate in the synthesis of complex, biologically active molecules.

Azepane-2-carboxylic Acid: A Chiral Gateway to Bioactive Molecules

Azepane-2-carboxylic acid, a cyclic amino acid analogue, serves as an invaluable chiral synthon in drug discovery.[2] Its utility stems from the presence of two key functional groups—a secondary amine and a carboxylic acid—on a conformationally constrained seven-membered ring. This arrangement provides a robust platform for a variety of chemical modifications, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

The hydrochloride salt form enhances the compound's stability and solubility, making it a convenient starting material for a range of synthetic transformations. The inherent chirality of enantiomerically pure forms, such as (S)-Azepane-2-carboxylic acid, is particularly crucial for stereoselective syntheses, which are fundamental in modern drug design to ensure target specificity and reduce off-target effects.

Case Study: Synthesis of the Azepane Core of Balanol Analogues

A compelling example of the utility of azepane-2-carboxylic acid derivatives is in the synthesis of the core structure of Balanol, a potent fungal metabolite known for its inhibition of protein kinase C (PKC) isozymes.[3][4][5] The azepane moiety is a critical component of Balanol's structure, contributing to its binding affinity and selectivity. The following section outlines a representative synthetic approach to the azepane core, inspired by methodologies reported in the literature for the synthesis of Balanol and its analogues.[3][4]

Conceptual Synthetic Workflow

The synthesis of the functionalized azepane core of Balanol analogues can be conceptualized as a multi-step process that leverages the reactivity of the amine and carboxylic acid functionalities of an azepane-2-carboxylic acid precursor. The general strategy involves the protection of the amine, activation of the carboxylic acid for coupling reactions, and subsequent modifications to introduce the necessary pharmacophoric features.

G cluster_0 Preparation of Protected Azepane Intermediate cluster_1 Functionalization and Elaboration cluster_2 Final Deprotection and Isolation start Azepane-2-carboxylic Acid Derivative protect_N N-Protection (e.g., Boc, Cbz) start->protect_N Protection of amine activate_C Carboxylic Acid Activation protect_N->activate_C Activation for coupling coupling Amide or Ester Coupling activate_C->coupling Formation of key bond further_mod Further Functionalization (e.g., reduction, alkylation) coupling->further_mod Introduction of diversity deprotect Removal of Protecting Groups further_mod->deprotect final_product Bioactive Azepane Derivative deprotect->final_product

Figure 1: Conceptual workflow for the synthesis of bioactive azepane derivatives.

Experimental Protocols (Illustrative)

The following protocols are illustrative and based on general procedures for reactions involving similar scaffolds. Researchers should consult specific literature for detailed reaction conditions and characterization data.

Protocol 1: N-Protection of Azepane-2-carboxylic Acid

The protection of the secondary amine is a critical first step to prevent unwanted side reactions and to direct the reactivity towards the carboxylic acid group.

  • Reaction Setup: Dissolve Azepane-2-carboxylic Acid Hydrochloride (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water.

  • Base Addition: Add a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to neutralize the hydrochloride and deprotonate the carboxylic acid.

  • Protecting Group Introduction: Add the protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O) for Boc protection or benzyl chloroformate (Cbz-Cl) for Cbz protection, to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an acidic work-up to protonate the carboxylic acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Amide Coupling to a Benzophenone Moiety

This step involves the coupling of the protected azepane-2-carboxylic acid with a key fragment of a Balanol analogue, such as an aminobenzophenone derivative.

  • Carboxylic Acid Activation: Dissolve the N-protected azepane-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or a uronium-based reagent like HBTU.

  • Amine Addition: To the activated carboxylic acid solution, add the aminobenzophenone derivative (1.0-1.2 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude amide is then purified by flash column chromatography.

Protocol 3: Deprotection to Yield the Final Analogue

The final step is the removal of the protecting group to yield the desired bioactive molecule.

  • Deprotection Conditions: The choice of deprotection conditions depends on the protecting group used. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) in DCM is typically effective. For a Cbz group, catalytic hydrogenation (e.g., H₂, Pd/C) is the standard method.

  • Work-up and Isolation: After the deprotection is complete, the reaction mixture is worked up accordingly. For acid-labile protecting groups, the acid is removed under reduced pressure, and the residue is often triturated with a non-polar solvent to precipitate the product as a salt. For hydrogenolysis, the catalyst is filtered off, and the solvent is evaporated. The final product can be purified by recrystallization or chromatography.

Broader Applications of Azepane-2-Carboxylic Acid in Drug Discovery

Beyond its use in the synthesis of PKC inhibitors, Azepane-2-carboxylic Acid and its derivatives are valuable building blocks for a range of other therapeutic targets.

  • Peptidomimetics: The constrained seven-membered ring of azepane-2-carboxylic acid makes it an excellent scaffold for creating peptidomimetics.[6] Incorporating this non-natural amino acid into peptide sequences can induce specific secondary structures, enhance resistance to enzymatic degradation, and improve oral bioavailability.

  • Enzyme Inhibitors: The azepane scaffold can be functionalized to target the active sites of various enzymes. For instance, derivatives of azepane-2-carboxylic acid have been explored as inhibitors of glycosidases and other enzymes implicated in metabolic disorders.

  • Neurological and Psychiatric Disorders: The conformational flexibility of the azepane ring allows for the design of ligands that can selectively bind to receptors and transporters in the central nervous system.

Synthetic Strategies for Azepane Scaffolds

While this guide focuses on the application of pre-existing Azepane-2-carboxylic Acid, it is important to understand the broader context of azepane synthesis. Several powerful synthetic methodologies are employed to construct the azepane ring system, often with high stereocontrol. These include:

  • Ring-Closing Metathesis (RCM): A versatile method for forming the seven-membered ring from an acyclic diene precursor.[7]

  • Beckmann Rearrangement: A classic transformation for converting a cyclohexanone oxime into an azepan-2-one (a caprolactam), which can be further modified.[7]

  • Piperidine Ring Expansion: A strategy to synthesize azepane derivatives through the expansion of a smaller, more readily available piperidine ring.[8]

G cluster_0 Starting Materials cluster_1 Key Ring-Forming Reactions cluster_2 Azepane Scaffold acyclic Acyclic Precursors rcm Ring-Closing Metathesis acyclic->rcm other Other Methods acyclic->other cyclic Cyclic Precursors beckmann Beckmann Rearrangement cyclic->beckmann expansion Ring Expansion cyclic->expansion azepane Functionalized Azepane Ring rcm->azepane beckmann->azepane expansion->azepane other->azepane

Figure 2: Overview of synthetic strategies for accessing the azepane scaffold.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data for the synthesis and biological evaluation of an azepane-based inhibitor, illustrating the type of data generated in a drug discovery program.

StepReactionStarting MaterialProductYield (%)Purity (%)Biological Activity (IC₅₀, nM)
1N-Boc Protection(S)-Azepane-2-carboxylic Acid HClN-Boc-(S)-Azepane-2-carboxylic Acid95>98N/A
2Amide CouplingN-Boc-(S)-Azepane-2-carboxylic AcidCoupled Intermediate85>97>10,000
3Boc DeprotectionCoupled IntermediateFinal Compound98>9950

Table 1: Representative data for the synthesis and evaluation of an azepane-based inhibitor.

Conclusion and Future Perspectives

Azepane-2-carboxylic Acid Hydrochloride and its derivatives represent a cornerstone in the construction of complex and biologically active molecules. The inherent structural features of the azepane ring, combined with the versatility of its functional groups, provide a powerful platform for medicinal chemists to design and synthesize next-generation therapeutics. The case study of Balanol highlights the strategic importance of this scaffold in targeting challenging biological systems like protein kinases. As our understanding of disease biology deepens, the demand for novel, three-dimensional scaffolds will continue to grow. The azepane-2-carboxylic acid motif, with its proven track record and ongoing exploration in various therapeutic areas, is well-positioned to remain a key building block in the future of drug discovery.

References

  • Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Eur. J. Org. Chem.2023 , e202300180. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry2015 , 23(11), 2715-2733. [Link]

  • A unified approach to the important protein kinase inhibitor balanol and a proposed analogue. Beilstein J. Org. Chem.2013 , 9, 2836–2843. [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. J. Chem. Soc., Perkin Trans. 12002 , 2080-2086. [Link]

  • A unified approach to the important protein kinase inhibitor balanol and a proposed analogue. Beilstein J. Org. Chem.2013 , 9, 2836–2843. [Link]

  • Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues. Curr Org Synth.2022 ;19(1):56-85. [Link]

  • An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. J Org Chem.2011 Mar 18;76(6):1937-40. [Link]

  • Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A. J Med Chem.1996 Dec 6;39(25):4958-67. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry2019 , 164, 465-494. [Link]

  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciSpace. [Link]

  • Synthesis of azepane-fused pyrano[3,2-b]indoles by Lewis acid-catalysed oxa Diels–Alder reactions. Org. Biomol. Chem., 2023 ,21, 4379-4381. [Link]

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Front. Pharmacol., 2022 . [Link]

  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. ResearchGate. [Link]

  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciELO. [Link]

  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorg Med Chem.2017 Sep 1;25(17):4641-4655. [Link]

  • 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. Keio University. [Link]

Sources

Foundational

The Pharmacokinetic Profile of Azepane-2-Carboxylic Acid Hydrochloride Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery The azepane ring, a seven-membered saturated heterocycle, is an increasingly important scaffold in medicinal chemistry. Its derivatives are being explored for a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle, is an increasingly important scaffold in medicinal chemistry. Its derivatives are being explored for a wide range of therapeutic applications, owing to their ability to introduce three-dimensional complexity and novel pharmacological properties into drug candidates. Azepane-2-carboxylic acid, in particular, serves as a versatile building block for creating conformationally constrained peptide mimics and other complex molecules. The hydrochloride salt form is frequently employed to enhance the solubility and stability of these basic compounds.[1][2]

This technical guide provides an in-depth exploration of the core pharmacokinetic principles and experimental methodologies relevant to the study of Azepane-2-carboxylic Acid Hydrochloride derivatives. As a Senior Application Scientist, the focus of this document is not merely to list protocols, but to provide the underlying scientific rationale for experimental design and data interpretation, empowering researchers to make informed decisions throughout the drug development process.

I. Fundamental Physicochemical and Structural Considerations

The pharmacokinetic behavior of any drug candidate is intrinsically linked to its physicochemical properties. For Azepane-2-carboxylic Acid Hydrochloride derivatives, several key parameters must be considered at the outset of any development program.

A. The Influence of the Carboxylic Acid and Cyclic Amine Moieties

Azepane-2-carboxylic acid derivatives are zwitterionic at physiological pH, possessing both a weakly acidic carboxylic acid group and a weakly basic secondary or tertiary amine within the azepane ring. The ionization state of these functional groups, dictated by their respective pKa values and the pH of the surrounding environment, profoundly influences their absorption, distribution, and excretion.[3][4]

  • Absorption: The degree of ionization affects a molecule's lipophilicity and its ability to passively diffuse across biological membranes.[5] Weakly acidic drugs are more readily absorbed in the acidic environment of the stomach, while weakly basic drugs are better absorbed in the more alkaline small intestine.[6] For zwitterionic compounds like the azepane derivatives , absorption can be complex and may involve both passive diffusion of the neutral species and carrier-mediated transport.

  • Distribution: Plasma protein binding is a critical determinant of a drug's distribution. Acidic drugs often bind to albumin, while basic drugs may bind to alpha-1-acid glycoprotein. The extent of protein binding can be influenced by the overall lipophilicity of the derivative.[3]

  • Excretion: Renal clearance is a major elimination pathway for many small molecule drugs. The ionized, more water-soluble forms of drugs are more readily excreted in the urine.

B. The Role of the Hydrochloride Salt Form

The use of a hydrochloride salt is a common strategy to improve the aqueous solubility and dissolution rate of basic drug candidates.[7][8] This can lead to enhanced oral bioavailability, particularly for compounds with dissolution-rate-limited absorption. However, it is crucial to understand that the salt form can dissociate in vivo, and the resulting pharmacokinetic profile is that of the free base.[9]

II. A Roadmap for Preclinical Pharmacokinetic Evaluation

A systematic approach to characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Azepane-2-carboxylic Acid Hydrochloride derivatives is essential for successful drug development. This process typically begins with in vitro assays and progresses to in vivo studies in animal models.[10][11]

Experimental Workflow for Preclinical Pharmacokinetic Profiling

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetic Studies cluster_2 Data Analysis & Modeling A Physicochemical Characterization (Solubility, pKa, logP/D) B Permeability Assessment (PAMPA, Caco-2) A->B C Metabolic Stability (Microsomes, Hepatocytes) B->C D Plasma Protein Binding C->D E CYP450 Inhibition & Induction D->E F Single-Dose PK in Rodents (IV and PO) E->F Candidate Selection G Bioavailability Determination F->G I Tissue Distribution (QWBA) F->I H Dose Escalation & Linearity G->H J Metabolite Identification I->J K Excretion (Mass Balance) J->K L Pharmacokinetic Modeling (NCA, Compartmental) K->L M IVIVE & Human Dose Prediction L->M

Caption: A typical workflow for the preclinical pharmacokinetic evaluation of a new chemical entity.

III. Detailed Methodologies for Key Pharmacokinetic Studies

A. In Vitro ADME Assays

In vitro ADME assays are crucial for early-stage drug discovery, providing initial insights into a compound's pharmacokinetic potential and guiding lead optimization.[12][13]

Assay Purpose Typical Methodologies Key Parameters Measured
Aqueous Solubility To determine the maximum concentration of a compound that can dissolve in an aqueous solution at a specific pH.Thermodynamic (shake-flask), Kinetic (turbidimetric)Intrinsic solubility (S₀), pH-dependent solubility
Permeability To assess a compound's ability to cross biological membranes.Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell monolayer assayApparent permeability coefficient (Papp)
Metabolic Stability To evaluate the susceptibility of a compound to metabolism by liver enzymes.Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.In vitro half-life (t½), intrinsic clearance (CLint)
Plasma Protein Binding To determine the extent to which a compound binds to plasma proteins.Equilibrium dialysis, ultrafiltration, ultracentrifugationFraction unbound (fu)
CYP450 Inhibition To assess the potential for a compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.Incubation with specific CYP450 isoforms and probe substrates.IC₅₀, Ki
B. In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate and for predicting its behavior in humans.[14][15]

Protocol: Single-Dose Pharmacokinetic Study in Rodents (Rat or Mouse)

  • Animal Model Selection: Select a suitable rodent species (e.g., Sprague-Dawley rat, CD-1 mouse). The choice may be guided by early metabolism data to match human metabolic profiles where possible.[16]

  • Dose Formulation: Prepare a solution or suspension of the Azepane-2-carboxylic Acid Hydrochloride derivative in a suitable vehicle for both intravenous (IV) and oral (PO) administration.

  • Dosing:

    • IV Administration: Administer a single bolus dose via the tail vein.

    • PO Administration: Administer a single dose via oral gavage.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated bioanalytical method, typically LC-MS/MS.[17]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis (NCA).

Key Pharmacokinetic Parameters from a Single-Dose Study

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure.
Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F% BioavailabilityThe fraction of the administered dose that reaches the systemic circulation.

IV. Metabolic Pathways of Azepane Derivatives

The metabolism of Azepane-2-carboxylic Acid Hydrochloride derivatives is expected to be primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[18] The alicyclic azepane ring is susceptible to various oxidative reactions.

Predicted Metabolic Pathways for Azepane-2-Carboxylic Acid Derivatives

G cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) Parent Azepane-2-carboxylic Acid Derivative M1 Hydroxylation (on the azepane ring) Parent->M1 CYP450 M2 N-dealkylation (if N-substituted) Parent->M2 CYP450 M3 Oxidation to lactam Parent->M3 CYP450 M4 Glucuronidation (of hydroxylated metabolites or the carboxylic acid) Parent->M4 Excretion Excretion Parent->Excretion Unchanged M1->M4 M5 Sulfation (of hydroxylated metabolites) M1->M5 M4->Excretion M5->Excretion

Caption: Predicted Phase I and Phase II metabolic pathways for Azepane-2-carboxylic Acid derivatives.

The metabolism of cyclic tertiary amines can sometimes lead to the formation of reactive iminium intermediates, which can be a source of toxicity.[19] Therefore, it is important to characterize the metabolic profile of any new azepane derivative thoroughly.

V. Bioanalytical Methodologies

Accurate and precise quantification of Azepane-2-carboxylic Acid Hydrochloride derivatives in biological matrices is fundamental to all pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[20]

Protocol: Development of an LC-MS/MS Method for Quantification in Plasma

  • Sample Preparation:

    • Protein Precipitation: Add a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): Use a water-immiscible organic solvent to extract the analyte from the plasma.

    • Solid-Phase Extraction (SPE): Use a sorbent to selectively retain and then elute the analyte.

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity. Select a precursor ion and at least two product ions for the analyte and the internal standard.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.[21][22]

VI. Regulatory Considerations and Translational Science

All preclinical pharmacokinetic studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity for regulatory submissions.[23][24] The data generated from these studies are used to:

  • Inform the design of first-in-human clinical trials.[16]

  • Predict the human pharmacokinetic profile through in vitro-in vivo extrapolation (IVIVE) and allometric scaling.

  • Establish a safe starting dose for clinical studies.[25]

The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the non-clinical safety and pharmacokinetic studies required for new drug applications.[21][22][26]

VII. Conclusion

The successful development of Azepane-2-carboxylic Acid Hydrochloride derivatives as therapeutic agents requires a thorough understanding of their pharmacokinetic properties. This guide has outlined a systematic and scientifically driven approach to the preclinical evaluation of these compounds. By integrating in vitro and in vivo studies, employing robust bioanalytical methods, and adhering to regulatory guidelines, researchers can build a comprehensive ADME profile that will de-risk their development programs and pave the way for successful clinical translation.

References

  • European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [Link]

  • McLean, C., & Russell, A. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmacy and Pharmacology, 61(11), 1497-1507.
  • BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Funasaki, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(11), 2603.
  • Dr. Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Retrieved from [Link]

  • BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • S. R. Vippagunta, S. H. K. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(1), 1-8.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3179-3195.
  • Wang, J., & Urban, L. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 915-930.
  • Pharmapproach. (2014, September 7). Phase I Metabolism-Oxidative Reactions-Oxidation of Aliphatic and Alicyclic Compounds. Retrieved from [Link]

  • SlideShare. PHARMACOKINETICS. Retrieved from [Link]

  • Academia.edu. PHARMACOLOGY Pharmacokinetics: what the body does to the drug. Retrieved from [Link]

  • ResearchGate. (2003). Salt Formation to Improve Drug Solubility. Retrieved from [Link]

  • Funasaki, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [PDF].
  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • Vossen, M. G., et al. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Antibiotics, 9(5), 223.
  • MSD Manual Professional Edition. Drug Absorption. Retrieved from [Link]

  • Šperlingová, I., et al. (2003). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 377(4), 536-543.
  • Al-Ghananeem, A. M. (2024, February 27). Drug Absorption. In StatPearls.
  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Peterlin-Masic, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(1), 74-90.
  • ResearchGate. (2003). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]

  • Nakashima, T., et al. (2012). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charged and 2H-coded Derivatization. Analytical Sciences, 28(1), 53-59.
  • Scott, J. S., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 8(6), 1039-1066.
  • BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • European Medicines Agency. (2023, November 16). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. Retrieved from [Link]

  • Obach, R. S. (2025). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology, 1-13.
  • PPD. Preclinical Studies in Drug Development. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • European Medicines Agency. Non-clinical guidelines. Retrieved from [Link]

  • GMP Pros. (2025, October 6). Preclinical vs Nonclinical: Key Differences Explained. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Incorporation of Azepane-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptide Chemist's Toolbox Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide chemistry, enabling the routine construction of complex peptide sequences.[1][2] The therapeut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Peptide Chemist's Toolbox

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide chemistry, enabling the routine construction of complex peptide sequences.[1][2] The therapeutic and research potential of peptides is often enhanced by moving beyond the 20 canonical amino acids and incorporating non-canonical amino acids (ncAAs).[3][4] These unique building blocks can introduce beneficial properties, such as increased metabolic stability, enhanced binding affinity, and controlled conformational structures.[4]

Azepane-2-carboxylic acid, a cyclic amino acid and homolysine analog, is one such ncAA of significant interest. Its seven-membered ring imposes a distinct conformational constraint on the peptide backbone, which can be exploited to design peptides with specific secondary structures, like helices.[5][6] This guide provides a comprehensive, field-proven protocol for the efficient incorporation of Fmoc-Azepane-2-carboxylic acid into peptide sequences using standard Fmoc/tBu-based SPPS. We will delve into the causality behind experimental choices, offering insights to empower researchers to troubleshoot and adapt this protocol for their specific needs.

Pre-Synthesis Considerations & Building Block Analysis

The success of any SPPS protocol begins with a thorough understanding of the building blocks. While the topic specifies Azepane-2-carboxylic Acid Hydrochloride, the practical building block for Fmoc-based synthesis is N-α-Fmoc-Azepane-2-carboxylic acid .

  • Structure and Stereochemistry: The azepane ring introduces steric bulk adjacent to the alpha-carbon. This can slightly hinder reaction kinetics compared to smaller, linear amino acids, a critical factor influencing the choice of coupling reagents and reaction times.

  • The Azepane Ring Amine: The secondary amine within the azepane ring is significantly less nucleophilic than the α-amine of the growing peptide chain. Under standard coupling conditions with pre-activated amino acids, its participation in side reactions is minimal. Therefore, protection of this ring nitrogen is typically not required, simplifying the synthesis.

  • Solubility: The Fmoc-protected derivative generally exhibits good solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). However, ensuring the use of high-purity, amine-free DMF is critical to prevent premature Fmoc deprotection.[7][8]

Experimental Protocol: Incorporation Cycle

This protocol details a single incorporation cycle for Fmoc-Azepane-2-carboxylic acid onto a resin-bound peptide chain with a free N-terminal amine. It assumes a standard Fmoc/tBu strategy.[2][9]

Materials and Reagents
  • Resin: Fmoc-Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids), pre-loaded with the first amino acid.[7]

  • Building Block: Fmoc-L-Azepane-2-carboxylic acid.

  • Solvents: High-purity, peptide-synthesis-grade DMF. Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[10][11]

  • Coupling Reagent: 0.5 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, Isopropanol (IPA), DCM.

  • Monitoring Reagent: Kaiser Test kit or Chloranil Test reagents.

  • Capping Solution (Optional): Acetic anhydride/DIPEA/DMF (5:10:85 v/v/v).

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Place the peptide-resin (1.0 eq) in a suitable SPPS reaction vessel.

  • Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[2]

  • Drain the DMF.

Step 2: N-terminal Fmoc Deprotection

  • Add the 20% piperidine/DMF solution to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh aliquot of 20% piperidine/DMF and agitate for 10-15 minutes to ensure complete deprotection.[10]

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[10]

Scientist's Note: Complete removal of piperidine is crucial. Residual base can neutralize the incoming activated amino acid and inhibit the coupling reaction.

Step 3: Coupling of Fmoc-Azepane-2-carboxylic Acid

  • Pre-activation: In a separate vial, combine Fmoc-Azepane-2-carboxylic acid (4.0 eq), HATU solution (4.0 eq), and DIPEA (8.0 eq). Allow this mixture to pre-activate for 1-2 minutes.[10]

  • Coupling: Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 60-120 minutes.

  • Drain the coupling solution.

Scientist's Note: Due to the steric hindrance of the azepane ring, a longer coupling time (relative to a standard 45-60 min coupling for simple amino acids) is recommended. HATU is a highly effective coupling reagent that maintains a low risk of racemization, making it ideal for sterically demanding ncAAs.[1]

Step 4: Monitoring the Coupling Reaction

  • Take a small sample of resin beads (approx. 5-10 mg) and wash them thoroughly with DMF and DCM.

  • Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines).

  • A negative result (e.g., colorless beads for Kaiser test) indicates a complete reaction. If the test is positive, a second coupling (recoupling) is necessary. To recouple, simply repeat Step 3.

Trustworthiness Pillar: This monitoring step is a self-validating system. It provides direct feedback on the efficiency of the coupling reaction before proceeding to the next step, preventing the formation of deletion sequences, which are difficult to remove during final purification.

Step 5: Capping (Optional but Recommended)

  • If the coupling reaction remains incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines.

  • Add the capping solution to the resin and agitate for 20 minutes.

  • This acetylates the unreacted amines, preventing them from reacting in subsequent cycles.

Step 6: Final Washing

  • Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and finally DMF (3x) to prepare the resin for the next cycle of deprotection and coupling.

Workflow Visualization: Single Incorporation Cycle

SPPS_Incorporation_Cycle Start Start: Peptide-Resin (Fmoc-N-terminus) Swell Resin Swelling in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash_1 DMF Wash Deprotect->Wash_1 Couple Coupling: Pre-activated Fmoc-Azepane-2-COOH Wash_1->Couple Monitor Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Monitor->Couple Incomplete, Recouple Wash_2 Final Wash (DMF/DCM) Monitor->Wash_2 Reaction Complete End End: Peptide-Resin +1 (Fmoc-N-terminus) Wash_2->End

Caption: Workflow for a single coupling cycle of Fmoc-Azepane-2-carboxylic acid in SPPS.

Quantitative Data Summary

For ease of use, the key quantitative parameters for a 0.1 mmol scale synthesis are summarized below.

ParameterReagent/ConditionMolar Eq. (relative to resin)Concentration / VolumeRecommended Time
Fmoc Deprotection Piperidine in DMF-20% (v/v)3 min + 15 min
Amino Acid Fmoc-Azepane-2-carboxylic acid4.0 - 5.0 eq--
Coupling Reagent HATU4.0 - 5.0 eq0.5 M in DMF-
Activation Base DIPEA8.0 - 10.0 eq--
Coupling Reaction ---60 - 120 minutes

Post-Synthesis Cleavage and Characterization

Upon completion of the peptide sequence, the N-terminal Fmoc group is removed one final time. The peptide is then cleaved from the resin, and all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) are removed simultaneously.

  • Cleavage Cocktail: A standard cleavage cocktail for most peptides is Reagent K or a mixture of Trifluoroacetic Acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[11] The reaction is typically run for 2-4 hours at room temperature.

  • Precipitation & Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.[10] Final purification is achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

  • Characterization: The identity and purity of the final peptide containing the Azepane-2-carboxylic acid residue should be confirmed by Mass Spectrometry (MS) and analytical RP-HPLC.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser/Chloranil test)1. Insufficient coupling time due to steric hindrance.2. Poor quality of reagents (e.g., old HATU, wet DMF).3. Incomplete Fmoc deprotection in the previous step.1. Extend coupling time to 2-3 hours or perform a double coupling.2. Use fresh, high-quality reagents and anhydrous solvents.3. Ensure complete deprotection and thorough washing to remove piperidine.
Low Final Yield 1. Cumulative effect of incomplete couplings.2. Premature cleavage of the peptide from highly acid-labile resins (e.g., 2-Cl-Trt) by the acidity of the Fmoc-amino acid solution.1. Implement routine coupling monitoring (Kaiser test) and recouple as needed.2. Add a small amount of DIPEA to the Fmoc-amino acid solution before loading onto a 2-Cl-Trt resin to neutralize acidity.
Unexpected Side Products in MS 1. Racemization during activation.2. Deletion sequences from failed couplings that were not capped.1. Use HATU or other modern uronium salts which minimize racemization.2. Implement an optional capping step after a failed recoupling attempt to terminate deletion sequences.

Conclusion

The incorporation of Azepane-2-carboxylic acid into synthetic peptides is a straightforward process that can be achieved with high efficiency by making minor adjustments to standard SPPS protocols. By employing a potent coupling reagent like HATU, extending reaction times to overcome steric hindrance, and implementing routine monitoring, researchers can reliably access novel peptide structures. This application note provides a robust and validated framework to empower scientists in drug discovery and chemical biology to leverage the unique conformational properties of this non-canonical amino acid.

References

  • Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Source: ASM Journals. URL: [Link]

  • Title: Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Source: PMC (ACS Chemical Biology). URL: [Link]

  • Title: Synthesis of peptide analogues using the multipin peptide synthesis method. Source: PubMed. URL: [Link]

  • Title: (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Source: ResearchGate. URL: [Link]

  • Title: Methods for Removing the Fmoc Group. Source: Springer Link. URL: [Link]

  • Title: Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Source: DiVA portal. URL: [Link]

  • Title: Process for preparing lysine containing peptides. Source: Google Patents.
  • Title: From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Source: Chemical Science (RSC Publishing). URL: [Link]

  • Title: Peptide synthesis with halophenylalanines by thermolysin. Source: PubMed. URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source: AAPPTec. URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Source: Nowick Lab, UC Irvine. URL: [Link]

  • Title: Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Source: PMC (Molecules). URL: [Link]

  • Title: Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Source: MDPI. URL: [Link]

  • Title: Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. Source: ACS Publications (The Journal of Organic Chemistry). URL: [Link]

  • Title: HPLC of Peptides and Proteins. Source: Springer Link. URL: [Link]

  • Title: Peptides, solid-phase synthesis and characterization. Source: Electronic Journal of Biotechnology. URL: [Link]

  • Title: Azepane-2-carboxylic acid hydrochloride (C7H13NO2). Source: PubChemLite. URL: [Link]

  • Title: (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: ResearchGate. URL: [Link]

  • Title: Methods and protocols of modern solid phase peptide synthesis. Source: DU Chem. URL: [Link]

  • Title: Automated solid-phase peptide synthesis to obtain therapeutic peptides. Source: Beilstein Journals. URL: [Link]

  • Title: Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. Source: ChemRxiv. URL: [Link]

  • Title: Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- And Solid-Phase Convergent Site-Selective Peptide Modification. Source: PubMed. URL: [Link]

  • Title: Stability-indicating methods for peptide drug analysis. Source: AMSbiopharma. URL: [Link]

  • Title: Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydrid. Source: MDPI. URL: [Link]

  • Title: Greening peptide chemistry by using NBP as solvent for SPPS. Source: Lund University Publications. URL: [Link]

Sources

Application

Synthesis pathway and reaction conditions for Azepane-2-carboxylic Acid Hydrochloride

Application Note: Synthesis Pathway and Reaction Conditions for Azepane-2-carboxylic Acid Hydrochloride Introduction & Strategic Overview Azepane-2-carboxylic acid (also known as homoproline or hexahydro-1H-azepine-2-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Pathway and Reaction Conditions for Azepane-2-carboxylic Acid Hydrochloride

Introduction & Strategic Overview

Azepane-2-carboxylic acid (also known as homoproline or hexahydro-1H-azepine-2-carboxylic acid) is a seven-membered non-natural amino acid that serves as a critical structural motif in modern drug discovery. By acting as a conformationally constrained proline surrogate, it effectively induces rigid β-turn secondary structures in peptidomimetics[1]. This structural rigidity is highly prized in the development of matrix metalloproteinase (MMP) inhibitors[2], ACE inhibitors, and selective G-protein-coupled receptor (GPCR) ligands.

Synthesizing seven-membered heterocycles presents unique thermodynamic and kinetic challenges due to transannular strain and unfavorable entropic factors. While modern approaches like Ring-Closing Metathesis (RCM) offer pathways to highly functionalized azepanes[3], the scalable synthesis of the foundational Azepane-2-carboxylic acid scaffold is most efficiently achieved via the ring expansion of six-membered carbocycles followed by lactam reduction[4].

Mechanistic Causality & Experimental Design

The protocol detailed herein utilizes a highly scalable three-step sequence: Schmidt Reaction, Chemoselective Lactam Reduction, and Acidic Hydrolysis.

  • Step 1: Schmidt Ring Expansion: Reacting ethyl 2-oxocyclohexanecarboxylate with hydrazoic acid (generated in situ) drives a regioselective nitrogen insertion. The migrating group is the less sterically hindered methylene carbon, cleanly yielding the 7-oxoazepane lactam.

  • Step 2: Chemoselective Reduction: Borane-tetrahydrofuran (BH₃·THF) is employed to reduce the lactam to a cyclic amine. Causality of Reagent Choice: BH₃ is highly electrophilic and coordinates preferentially to the electron-rich amide oxygen rather than the ester carbonyl. This allows for the complete reduction of the amide to the amine without unwanted reduction of the ester[4].

  • Step 3: Hydrolysis & Salt Formation: The final deprotection utilizes 6M HCl under reflux. Causality of Salt Choice: The free base of azepane-2-carboxylic acid is highly hygroscopic and prone to degradation. Isolating it as the hydrochloride salt ensures a stable, free-flowing crystalline powder that is ideal for long-term storage and direct use in Solid-Phase Peptide Synthesis (SPPS)[].

Quantitative Data: Comparison of Synthetic Strategies

To guide synthetic planning, the following table summarizes the performance metrics of various azepane synthesis routes:

Synthetic StrategyKey Reagents / CatalystsScalabilityStereocontrolAvg. Overall YieldPrimary Application
Ring Expansion (Schmidt) NaN₃, MsOH, BH₃·THFHigh (Gram to Kg)Low (Racemic)65 - 75%Bulk scaffold synthesis[4]
Ring-Closing Metathesis Grubbs II, Diene precursorModerateHigh (Chiral pool)40 - 55%Functionalized azepanes[3]
Enzymatic Resolution Pig Liver Esterase / LipaseHighHigh (Enantiopure)30 - 45%Asymmetric drug discovery[6]

Pathway Visualizations

Synthesis SM Ethyl 2-oxocyclohexane- carboxylate Int1 Ethyl 7-oxoazepane- 2-carboxylate SM->Int1 NaN3, MsOH (Schmidt Reaction) Int2 Ethyl azepane- 2-carboxylate Int1->Int2 BH3·THF (Lactam Reduction) Prod Azepane-2-carboxylic Acid Hydrochloride Int2->Prod 6M HCl, Reflux (Hydrolysis & Salt Formation)

Figure 1: Three-step chemical synthesis workflow for Azepane-2-carboxylic Acid Hydrochloride.

BioPathway Aze Azepane-2-carboxylic Acid (Proline Surrogate) Peptide Conformationally Constrained Peptidomimetic Aze->Peptide Solid-Phase Peptide Synthesis (SPPS) Target Target Protein (e.g., MMPs, GPCRs) Peptide->Target High-Affinity Binding (β-turn induction) Effect Enhanced Metabolic Stability & Target Affinity Target->Effect Pharmacological Modulation

Figure 2: Integration of the azepane scaffold into peptidomimetic drug discovery workflows.

Detailed Experimental Protocol

Safety Warning: Sodium azide (NaN₃) is highly toxic and can form explosive metal azides. Ensure all reactions are performed in a well-ventilated fume hood behind a blast shield. Do not use metal spatulas.

Step 1: Synthesis of Ethyl 7-oxoazepane-2-carboxylate

  • Setup : In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve ethyl 2-oxocyclohexanecarboxylate (50.0 mmol) in anhydrous dichloromethane (DCM, 150 mL).

  • Acidification : Cool the solution to 0 °C using an ice-water bath. Slowly add methanesulfonic acid (MsOH, 150.0 mmol) dropwise over 15 minutes.

  • Azide Addition : Carefully add sodium azide (NaN₃, 60.0 mmol) in small portions over 45 minutes to maintain the internal temperature below 5 °C. Mechanistic Note: Slow addition prevents the rapid evolution of N₂ gas and controls the exothermic generation of hydrazoic acid.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via TLC (Hexane/EtOAc 1:1, visualization by KMnO₄).

  • Workup : Quench the reaction by slowly pouring it into crushed ice (200 g). Neutralize the aqueous layer to pH 7 using saturated aqueous NaHCO₃. Extract with DCM (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude lactam.

Step 2: Reduction to Ethyl azepane-2-carboxylate

  • Setup : Dissolve the lactam intermediate (40.0 mmol) in anhydrous THF (100 mL) in a 250 mL flask under argon. Cool to 0 °C.

  • Reduction : Add a 1.0 M solution of BH₃·THF (120.0 mL, 120.0 mmol) dropwise via syringe.

  • Reflux : Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • Quenching & Complex Cleavage : Cool the reaction to 0 °C. Critical Step: Carefully add methanol (30 mL) dropwise to quench unreacted borane (hydrogen gas evolution will occur). To break the highly stable amine-borane complex, add 2M HCl in methanol (20 mL) and reflux for an additional 2 hours.

  • Workup : Concentrate the mixture under reduced pressure. Basify the residue with 1M NaOH to pH 10 and extract with ethyl acetate (3 × 75 mL). Dry and concentrate to yield the crude cyclic amine.

Step 3: Hydrolysis and Hydrochloride Salt Formation

  • Hydrolysis : Suspend the crude ethyl azepane-2-carboxylate (approx. 35.0 mmol) in 6M aqueous HCl (80 mL).

  • Reflux : Heat the mixture to reflux (105 °C) for 12 hours. Mechanistic Note: The strongly acidic conditions drive the hydrolysis of the ester while simultaneously protonating the basic azepane nitrogen, protecting it from oxidative degradation.

  • Isolation : Cool the reaction mixture to room temperature and wash with diethyl ether (2 × 30 mL) to remove any non-polar organic impurities.

  • Crystallization : Concentrate the aqueous layer in vacuo until a solid residue forms. Recrystallize the residue from a mixture of hot ethanol and diethyl ether.

  • Final Product : Filter the white crystals, wash with cold diethyl ether, and dry under high vacuum to afford Azepane-2-carboxylic acid hydrochloride (Yield: ~65-70% over 3 steps).

References

  • Design, Synthesis, and Biological Evaluation of Potent Thiazine- and Thiazepine-Based Matrix Metalloproteinase Inhibitors Source: ACS Publications URL:[Link]

  • Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic piperidine carboxylic acid esters Source: ResearchGate URL:[Link]

  • Source: Google Patents (WO2008031788A1)
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry Source: Semantic Scholar URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of Azepane-2-carboxylic Acid Hydrochloride in organic solvents

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for Azepane-2-carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for Azepane-2-carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and solving these issues, moving from simple solvent selection to chemical modification.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the properties and handling of Azepane-2-carboxylic Acid Hydrochloride.

Q1: What is Azepane-2-carboxylic Acid Hydrochloride, and why is its solubility in common organic solvents often challenging?

A: Azepane-2-carboxylic Acid Hydrochloride is the hydrochloride salt of a cyclic, non-proteinogenic amino acid.[1][2] Its structure contains both a carboxylic acid group and a protonated secondary amine (an ammonium chloride salt) within a seven-membered aliphatic ring.[3][4] The presence of the charged ammonium group and the chloride counter-ion makes the molecule highly polar and gives it salt-like characteristics.[5][6] This high polarity is the primary reason for its poor solubility in non-polar or weakly polar organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or ethyl acetate, which cannot effectively solvate the ionic salt structure.[5] The principle of "like dissolves like" governs this behavior; polar salts prefer polar solvents.

Q2: What are the recommended starting solvents for attempting to dissolve Azepane-2-carboxylic Acid Hydrochloride?

A: For direct dissolution, you should always begin with highly polar solvents. While specific quantitative data is not widely published, the chemical nature of the compound dictates the following starting points[5]:

  • High Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH). Salt formation generally increases solubility in these solvents.[7]

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). These are often effective for polar organic molecules and are common in peptide synthesis and other organic reactions.[5][8]

Q3: How does the hydrochloride salt form affect its properties compared to the free amine (Azepane-2-carboxylic Acid)?

A: The hydrochloride salt and the free amine have significantly different physical properties. The salt form is a polar, crystalline solid with a higher melting point and better solubility in polar solvents like water.[7] The free amine, Azepane-2-carboxylic Acid, is a zwitterionic molecule but is overall less polar than its hydrochloride salt. Conversion to the free amine by neutralizing the HCl is the most common and effective strategy to achieve solubility in a wider range of less polar organic solvents.[5]

Q4: Can I improve solubility simply by heating the mixture?

A: While gently heating can increase the solubility of many compounds, it should be approached with caution.[5][9] For a thermally sensitive molecule like an amino acid derivative, excessive heat can lead to degradation, dimerization, or other unwanted side reactions. If you choose to heat the mixture, do so gently and for a minimal amount of time, and always monitor the stability of your compound.[5] This method is often less reliable and less effective than choosing an appropriate solvent system or converting the salt to its free amine form.[5]

Section 2: A Systematic Troubleshooting Guide

If initial solvent choices have failed, follow this systematic workflow to diagnose and solve the solubility issue. The core principle is to progress from the simplest physical methods to necessary chemical modifications.

Troubleshooting Workflow Overview

The following diagram outlines the decision-making process for addressing solubility challenges with Azepane-2-carboxylic Acid Hydrochloride.

G start Start: Dissolve Compound in desired organic solvent check1 Is the compound fully dissolved? start->check1 success Success: Proceed with Experiment check1->success Yes step2 Action: Try Co-Solvent (e.g., add minimal MeOH to DCM) check1->step2 No check2 Is the compound fully dissolved? step2->check2 check2->success Yes step3 Action: Convert to Free Amine (Neutralize with Base) check2->step3 No success2 Success: Free amine is soluble. Proceed with Experiment. step3->success2

Caption: Logical workflow for troubleshooting solubility.

Step 1: Systematic Solvent Screening

Q: My compound won't dissolve in my desired reaction solvent (e.g., Dichloromethane). What should I do first?

A: Before altering the compound, you must confirm its solubility profile. The most reliable first step is a small-scale, systematic solvent screening. This provides empirical data on which solvent systems are most promising.

Data Summary: Expected Solubility Profile

Solvent ClassExamplesExpected Solubility of Azepane-2-carboxylic Acid HClRationale
Polar Protic Water, Methanol, EthanolHighThese solvents effectively solvate the ionic salt through hydrogen bonding and dipole-dipole interactions.[5][7]
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN)Moderate to HighThese solvents have high dielectric constants and can solvate ions, but may be less effective than protic solvents.[5][8]
Weakly Polar Dichloromethane (DCM), THF, ChloroformLow to InsolubleInsufficient polarity to overcome the lattice energy of the salt.[5]
Non-Polar Toluene, Hexane, Diethyl EtherInsolubleThese solvents lack the polarity needed to interact with and dissolve an ionic salt.[5]
Step 2: The Co-Solvent Approach

Q: Direct dissolution in my primary solvent failed. Can I modify my solvent system without chemically altering the compound?

A: Yes, using a co-solvent system is a common technique.[5][9] If your reaction can tolerate it, adding a small amount of a highly polar solvent in which the compound is soluble (like methanol or DMSO) to your primary, less-polar solvent (like DCM) can sometimes be sufficient to bring the compound into solution.

  • Suspend a small, known amount of Azepane-2-carboxylic Acid Hydrochloride in your primary solvent (e.g., 1 mL of DCM).

  • While vigorously stirring, add a polar co-solvent (e.g., Methanol) dropwise.

  • Observe for dissolution after each addition.

  • Causality: The polar co-solvent helps to break down the crystal lattice of the salt and solvate the ionic components, while the bulk solvent provides the primary reaction medium.[9] This method works best when only a small percentage of the co-solvent is needed, as large amounts can alter the overall properties of the reaction medium.

Step 3: Conversion to the Free Amine (Base Treatment)

Q: The co-solvent approach was not effective or is incompatible with my experiment. What is the most reliable method for dissolution in non-polar organic solvents?

A: The most effective and standard strategy is to convert the hydrochloride salt to its corresponding free amine.[5] This is a simple acid-base neutralization reaction that removes the ionic charge, dramatically reducing the compound's polarity and increasing its solubility in organic solvents.[10]

G reactant [Azepane-COOH-NH₂⁺]Cl⁻ (Polar Salt, Insoluble in DCM) product1 Azepane-COOH-NH (Less Polar Free Amine, Soluble in DCM) reactant->product1 Neutralization base + Base (e.g., Triethylamine) product2 + [Base-H]⁺Cl⁻ (Triethylammonium Chloride) product1->product2

Caption: Conversion of the polar HCl salt to the soluble free amine.

This method is ideal when the resulting base hydrochloride salt does not interfere with your subsequent reaction (e.g., peptide coupling).

  • Suspend Azepane-2-carboxylic Acid Hydrochloride in your anhydrous organic solvent (e.g., DCM, THF, or MeCN).

  • Add a slight excess (1.1 to 1.5 equivalents) of a tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature. Dissolution should occur as the free amine is formed. The byproduct, triethylammonium chloride, often remains as a suspension or dissolves depending on the solvent.

  • Self-Validation: Complete dissolution of the starting material is a strong indicator of successful conversion. The resulting solution can typically be used directly in the next step.

Use this protocol when you need to isolate the pure free amine before proceeding.

  • Dissolve the Azepane-2-carboxylic Acid Hydrochloride in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the pH of the solution is basic (pH 8-9).

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous layer multiple times (3x) with an organic solvent in which the free amine is soluble (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free amine.

  • Trustworthiness: This standard extraction procedure is a robust method for separating the less polar organic-soluble product from water-soluble inorganic salts, ensuring the purity of the isolated free amine.

References
  • PubChemLite. Azepane-2-carboxylic acid hydrochloride (C7H13NO2). [Link]

  • ScienceDirect. Salt formation to improve drug solubility. [Link]

  • PubChem. CID 174794573 | C14H26N2O4. [Link]

  • PMC. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. [Link]

  • Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • ResearchGate. Solubilities Studies of Basic Amino Acids. [Link]

  • Crystal Pharmatech. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. [Link]

  • Sciencemadness.org. Solubility of organic amine salts. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • University of Glasgow Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Wikipedia. Azepane. [Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?. [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency of Azepane-2-carboxylic Acid Hydrochloride in SPPS

Welcome to the technical support center for optimizing the solid-phase peptide synthesis (SPPS) of peptides containing Azepane-2-carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the solid-phase peptide synthesis (SPPS) of peptides containing Azepane-2-carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance coupling efficiency for this sterically hindered, cyclic amino acid.

Introduction: The Challenge of Azepane-2-carboxylic Acid

Azepane-2-carboxylic acid, a seven-membered cyclic amino acid, is a valuable building block in medicinal chemistry for creating conformationally constrained peptidomimetics.[1] However, its incorporation into a peptide sequence via SPPS is often challenging due to significant steric hindrance around the alpha-carbon. This hindrance can lead to slow and incomplete coupling reactions, resulting in low yields and deletion sequences.[2][3][4] This guide provides a systematic approach to overcoming these challenges.

FAQs: Frequently Asked Questions

Q1: Why is my standard coupling protocol failing for Azepane-2-carboxylic Acid Hydrochloride?

Standard coupling protocols, often optimized for proteinogenic amino acids, are typically insufficient for sterically hindered residues like Azepane-2-carboxylic Acid.[5] The bulky seven-membered ring physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Furthermore, the hydrochloride salt form requires an additional equivalent of base for neutralization before the coupling reaction can proceed efficiently.[6]

Q2: What is the impact of the hydrochloride salt on the coupling reaction?

The hydrochloride salt of Azepane-2-carboxylic Acid means the amino acid is protonated. In a standard coupling reaction, the required base is consumed to neutralize this salt, leaving insufficient base to facilitate the actual coupling.[6] This can significantly slow down or even prevent the reaction. Therefore, an additional equivalent of a non-nucleophilic base is necessary.

Q3: Can I just extend the coupling time to improve the yield?

While extending the coupling time can sometimes improve yields for sluggish reactions, it is often not the most effective solution for severely hindered amino acids and can increase the risk of side reactions like racemization.[5] A more robust approach involves optimizing the coupling reagents and reaction conditions.

Troubleshooting Guide: Low Coupling Efficiency

This section provides a systematic approach to diagnosing and resolving poor coupling yields when incorporating Azepane-2-carboxylic Acid Hydrochloride.

Issue 1: Incomplete Coupling Detected by Monitoring

Symptom: A positive Kaiser test (for primary amines) or other qualitative tests after the coupling step indicates the presence of unreacted N-terminal amines on the resin.

Root Cause Analysis & Solutions:

  • Inadequate Activation: Standard activating reagents like DCC or DIC may not be potent enough to overcome the steric hindrance.[5]

    • Solution: Switch to more powerful in-situ activating reagents. Uronium/aminium salts such as HATU , HBTU , or HCTU , or phosphonium salts like PyBOP are significantly more effective.[5][7][8] These reagents form highly reactive activated esters that can overcome the steric barrier.[5][8] For extremely difficult couplings, generating an amino acid fluoride in situ with reagents like TFFH can be highly effective.[3][6]

  • Insufficient Base: The hydrochloride salt consumes base, leading to a base-deficient environment for the coupling reaction.

    • Solution: Ensure at least one extra equivalent of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is added to neutralize the hydrochloride salt before the coupling reaction begins.[6]

  • Suboptimal Solvent: Poor solvation of the growing peptide-resin complex can lead to aggregation and further hinder the coupling reaction.[5]

    • Solution: N-methylpyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) due to its superior solvating properties.[5] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[5]

Issue 2: Presence of Deletion Sequences in Final Product

Symptom: Mass spectrometry analysis of the cleaved peptide shows a significant peak corresponding to the peptide minus the Azepane-2-carboxylic Acid residue.

Root Cause Analysis & Solutions:

  • Single Coupling Insufficiency: A single coupling cycle, even with optimized reagents, may not be sufficient to drive the reaction to completion.

    • Solution: Implement a Double Coupling Strategy. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Azepane-2-carboxylic Acid.[2][5][7] This provides a second opportunity for any unreacted N-terminal amines to be acylated.

  • Peptide Aggregation: The growing peptide chain can fold back on itself, forming secondary structures that block the N-terminal amine.[7][9]

    • Solution 1: Use Chaotropic Salts. Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO4 or LiCl in DMF) before coupling can help disrupt aggregates.

    • Solution 2: Elevated Temperature/Microwave Synthesis. Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help break up secondary structures.[7] Microwave-assisted peptide synthesis (MAPS) is particularly effective at driving difficult couplings to completion by utilizing microwave energy to heat the reaction rapidly and efficiently.[4][5]

Visualizing the Troubleshooting Workflow

G start Low Coupling Efficiency (Positive Kaiser Test or Deletion Products) reagent Optimize Coupling Reagents (HATU, HBTU, PyBOP) start->reagent base Ensure Excess Base (Neutralize HCl Salt) start->base double_couple Perform Double Coupling reagent->double_couple base->double_couple solvent Improve Solvation (Use NMP) double_couple->solvent temperature Increase Temperature (Conventional or Microwave) solvent->temperature end Improved Coupling Efficiency temperature->end

Caption: A troubleshooting workflow for low coupling efficiency.

Experimental Protocols

Protocol 1: Double Coupling of Azepane-2-carboxylic Acid Hydrochloride using HATU

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 5 mL).

  • Amino Acid Activation (First Coupling):

    • In a separate vessel, dissolve Fmoc-Azepane-2-carboxylic Acid Hydrochloride (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and DIPEA (8 equivalents, 0.8 mmol) in 2 mL of DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the reaction vessel and wash the resin with DMF (3 x 5 mL).

  • Amino Acid Activation (Second Coupling):

    • Prepare a fresh solution of activated amino acid as described in step 2.

  • Second Coupling Reaction:

    • Add the fresh activated amino acid solution to the resin.

    • Agitate the reaction mixture for another 1-2 hours at room temperature.

  • Final Washing:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL) to prepare for the next deprotection step.

Mechanism of HATU Activation

G cluster_0 Activation cluster_1 Coupling Fmoc_AA Fmoc-Aze-COOH Active_Ester Highly Reactive OAt-Ester Fmoc_AA->Active_Ester + HATU + DIPEA HATU HATU Base DIPEA New_Peptide_Bond Fmoc-Aze-CO-NH-Peptide-Resin Active_Ester->New_Peptide_Bond + H2N-Peptide-Resin Peptide_Resin H2N-Peptide-Resin

Caption: HATU-mediated activation and coupling.

Data Summary: Comparison of Coupling Reagents

The choice of coupling reagent is critical for success. The table below summarizes the relative effectiveness of common reagents for sterically hindered amino acids.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey Considerations
DIC/HOBt CarbodiimideLowOften insufficient for hindered residues; risk of racemization.[5][6]
HBTU Uronium SaltHighA reliable standard for many difficult couplings.[7][8]
HATU Uronium SaltVery HighGenerally more reactive than HBTU due to the HOAt leaving group.[6][7][8]
PyBOP Phosphonium SaltHighEffective alternative to uronium salts; avoids potential guanidinylation side reactions.[5][8]
COMU Uronium SaltVery HighComparable to HATU, with improved safety and solubility profile.[6]

References

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16). On Pattison. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. (n.d.). PMC. Retrieved from [Link]

  • A gradient descent algorithm for minimizing amino acid coupling reactions when synthesizing cyclic-peptide libraries. (2006, August 15). PubMed. Retrieved from [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023, October 19). PMC. Retrieved from [Link]

  • SPPS: peptide failure to elongate? (2020, December 22). ResearchGate. Retrieved from [Link]

  • C−H Activation strategy for the synthesis of azepines from amides and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022, August 15). MDPI. Retrieved from [Link]

  • Modular Access to Azepines by Directed Carbonylative C–C Bond Activation of Aminocyclopropanes. (2018, February 20). PMC. Retrieved from [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022, November 22). Macmillan Group - Princeton University. Retrieved from [Link]

  • Modular, Stereocontrolled Cβ–H/Cα–C Activation of Alkyl Carboxylic Acids. (n.d.). ChemRxiv. Retrieved from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Azepane-2-carboxylic Acid Hydrochloride Derivatives

Welcome to the technical support center for the synthesis of Azepane-2-carboxylic Acid Hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Azepane-2-carboxylic Acid Hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions to improve product yield and purity.

Introduction

Azepane-2-carboxylic acid is a valuable building block in medicinal chemistry, often incorporated into molecules to explore new chemical space and enhance pharmacological properties.[1] However, the synthesis of its derivatives, particularly the hydrochloride salt, can be challenging, with yield and purity being common hurdles. This guide provides a structured approach to identifying and resolving common issues encountered during a typical synthetic route starting from ε-caprolactam.

Troubleshooting Guide: A Step-by-Step Approach to Yield Improvement

A common synthetic pathway to Azepane-2-carboxylic acid involves the hydrolysis of a suitable ε-caprolactam precursor, followed by functionalization, and finally, deprotection and salt formation. This guide is structured along these key stages.

Stage 1: Ring Opening of ε-Caprolactam Precursors

The initial step of hydrolyzing the lactam ring to yield the corresponding 6-aminocaproic acid derivative is critical. Low yields at this stage are often due to incomplete reaction or the formation of oligomers and polymers.[2]

Issue 1: Low Yield of 6-Aminocaproic Acid Derivative

  • Symptom: Significant amount of starting ε-caprolactam derivative recovered, or the formation of a viscous, intractable mixture.

  • Possible Cause & Scientific Rationale:

    • Incomplete Hydrolysis: The amide bond in the lactam is relatively stable. Insufficient acid/base concentration, low reaction temperature, or short reaction times can lead to incomplete conversion.

    • Oligomerization/Polymerization: Under certain conditions, the newly formed amino acid can react with the starting lactam or with other amino acid molecules, leading to the formation of dimers, oligomers, or even polyamide 6 (Nylon-6).[2][3] This is especially prevalent at high temperatures without sufficient water.[3]

    • Equilibrium Limitations: The hydrolysis of ε-caprolactam to 6-aminocaproic acid is a reversible reaction.[4] The presence of the product can inhibit the forward reaction.

  • Troubleshooting & Optimization:

ParameterRecommended ActionScientific Justification
Catalyst Use a strong acid catalyst like sulfuric acid or a solid acid catalyst.[5][6]Strong acids effectively protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Temperature Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote polymerization. A temperature range of 250-300°C is often cited for efficient hydrolysis.[4]A balance must be struck between achieving a reasonable reaction rate and minimizing side reactions.
Water Content Ensure a sufficient excess of water is present throughout the reaction.[3]Water acts as both a reactant and a solvent, driving the equilibrium towards the hydrolyzed product and minimizing intermolecular reactions that lead to oligomerization.
Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR) to determine the optimal reaction time.Prolonged reaction times at high temperatures can increase the likelihood of side reactions and degradation.

Experimental Protocol: Acid-Catalyzed Hydrolysis of N-Protected ε-Caprolactam

  • To a solution of the N-protected ε-caprolactam in a suitable solvent (e.g., dioxane), add an aqueous solution of a strong acid (e.g., 6M HCl).

  • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution) to the isoelectric point of the amino acid.

  • The product can then be isolated by filtration or extraction.

Stage 2: Protecting Group Strategies

The bifunctional nature of Azepane-2-carboxylic acid necessitates the use of protecting groups to achieve selective functionalization. The choice of protecting groups is critical for a successful synthesis, and an orthogonal protection strategy is often required.[7][8][9][10]

Issue 2: Poor Yield or Side Reactions During Functionalization

  • Symptom: Formation of multiple products, low conversion of the starting material, or unintended deprotection.

  • Possible Cause & Scientific Rationale:

    • Incompatible Protecting Groups: The chosen protecting group for the amine may not be stable under the conditions required for carboxylic acid functionalization, or vice-versa.

    • Non-Orthogonal Protecting Groups: If the protecting groups for the amine and carboxylic acid are not orthogonal, selective deprotection at a later stage will be impossible, leading to a mixture of products.[7][10]

    • Steric Hindrance: Bulky protecting groups can sterically hinder the reactive center, leading to slow or incomplete reactions.

  • Troubleshooting & Optimization:

Functional GroupProtecting GroupIntroductionRemoval ConditionsOrthogonality & Considerations
Amine (Nα) Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., NaHCO₃, Et₃N)Acidic conditions (e.g., TFA, HCl in dioxane)[11]Orthogonal to Fmoc, Cbz, and many ester protecting groups.[8] Widely used in solid-phase and solution-phase synthesis.[11][12]
Cbz (Carbobenzyloxy)Benzyl chloroformate, baseCatalytic hydrogenolysis (H₂, Pd/C)[13]Orthogonal to Boc and most ester protecting groups. Sensitive to strong acids and bases.
Carboxylic Acid (-COOH) Methyl/Ethyl Ester Fischer-Speier esterification (MeOH/EtOH, acid catalyst)[14]Saponification (e.g., LiOH, NaOH)Stable to acidic conditions used for Boc removal. Base-labile.
Benzyl Ester Benzyl alcohol, acid catalyst or benzyl bromide, base[15]Catalytic hydrogenolysis (H₂, Pd/C)[13]Can be cleaved simultaneously with a Cbz group. Stable to mild acid and base.
t-Butyl Ester Isobutylene, acid catalystAcidic conditions (e.g., TFA)[13]Cleaved under similar conditions to Boc, so not orthogonal to Boc. Useful when base-sensitive groups are present.

Workflow for Choosing an Orthogonal Protecting Group Strategy

Caption: Choosing an orthogonal protecting group strategy.

Stage 3: Amide Coupling and Esterification

The formation of amide or ester derivatives from the Azepane-2-carboxylic acid moiety is a key step where yields can often be compromised.

Issue 3: Low Yield in Amide Coupling or Esterification

  • Symptom: Incomplete conversion of the carboxylic acid, formation of side products, or racemization of the chiral center.

  • Possible Cause & Scientific Rationale:

    • Poor Carboxylic Acid Activation: The carboxylic acid needs to be activated to a more reactive species (e.g., an active ester, acid chloride) for the coupling to proceed efficiently. Inadequate activation will result in a sluggish or incomplete reaction.

    • Low Nucleophilicity of the Amine/Alcohol: Electron-deficient amines or sterically hindered amines/alcohols can be poor nucleophiles, leading to slow reaction rates.

    • Side Reactions of the Activated Species: The activated carboxylic acid can be susceptible to side reactions, such as the formation of N-acylurea byproducts when using carbodiimide coupling agents.[16]

    • Racemization: The α-proton of the carboxylic acid can be labile, especially when activated, leading to epimerization under basic conditions.

  • Troubleshooting & Optimization:

ReactionReagents & ConditionsScientific Justification & Considerations
Amide Coupling HATU/DIPEA HATU is a highly efficient coupling reagent that forms an active ester, minimizing side reactions. DIPEA is a non-nucleophilic base that scavenges the acid formed during the reaction.[17]
EDC/HOBt EDC is a water-soluble carbodiimide that facilitates the coupling. HOBt acts as an additive to suppress side reactions and reduce racemization by forming an active ester.
Esterification Fischer-Speier Esterification (Alcohol, Acid Catalyst)A classic method for simple esters. The reaction is an equilibrium, so using the alcohol as the solvent or removing water drives the reaction to completion.[14]
DCC/DMAP A mild method for esterification, particularly with acid-sensitive alcohols. DMAP acts as a nucleophilic catalyst.[16] The formation of dicyclohexylurea (DCU) byproduct requires removal by filtration.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Dissolve the N-protected Azepane-2-carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the amine (1.1 equiv) and DIPEA (2.0 equiv) to the solution.

  • Add HATU (1.1 equiv) portion-wise and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

Frequently Asked Questions (FAQs)

Q1: My final Azepane-2-carboxylic Acid Hydrochloride product is an oil and will not crystallize. What can I do?

A1: The inability to crystallize is often due to the presence of impurities. First, ensure the product is pure by analytical techniques such as NMR and LC-MS. If impurities are present, attempt to purify the product by column chromatography. If the product is pure and still an oil, try different crystallization solvents or solvent systems (e.g., isopropanol/ether, ethanol/hexane). Seeding with a small crystal of the desired product can also induce crystallization. In some cases, lyophilization may be an alternative to obtain a solid product.

Q2: I am observing significant epimerization at the C2 position. How can I minimize this?

A2: Epimerization is a common problem in the synthesis of α-amino acids and their derivatives, especially during amide coupling. To minimize racemization, use coupling reagents with additives that suppress this side reaction, such as HOBt or HOAt with carbodiimides. Reagents like HATU are also known to be effective in minimizing racemization. Avoid strong bases and elevated temperatures during the coupling and work-up steps.

Q3: What are the best analytical methods to monitor the progress of my reactions?

A3: A combination of techniques is often best. Thin-Layer Chromatography (TLC) is a quick and easy way to get a qualitative assessment of the reaction progress. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[18] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of intermediates and the final product.

Q4: Are there any specific safety precautions I should take when working with the reagents mentioned?

A4: Yes, always consult the Safety Data Sheet (SDS) for each reagent before use. Many of the reagents used in this synthesis are hazardous. For example:

  • Strong acids and bases are corrosive.

  • Coupling reagents like DCC and HATU can be sensitizers and irritants.

  • Solvents like DCM and DMF have their own specific hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: I need to scale up my synthesis. What are the key considerations?

A5: Scaling up a reaction is not always a linear process.[19][20] Key considerations include:

  • Heat Transfer: Exothermic or endothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. Ensure adequate heating and cooling capacity.

  • Mixing: Efficient mixing is crucial for homogenous reaction conditions. What works in a small flask may not be sufficient in a large reactor.

  • Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome and safety.

  • Work-up and Purification: Extraction and filtration can be more challenging on a larger scale. Crystallization may also behave differently. It is advisable to perform a pilot scale-up before committing to a large-scale synthesis.

References

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Kaliberda, O., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. [Link]

  • Teh, J. S., et al. (2020). Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. MDPI. [Link]

  • Du, B., et al. (2022). Unveiling the Mechanisms of Hydrolytic Ring-Opening Polymerization of Caprolactam and Amino-Assisted Ring Opening of Cyclic Dimers: A DFT Study. Industrial & Engineering Chemistry Research. [Link]

  • Wang, Y., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. [Link]

  • Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. (2016). PMC. [Link]

  • Reimschuessel, H. K. (1977). Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. Journal of Polymer Science: Polymer Chemistry Edition, 15(4), 917-932. [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Chen, J., et al. (2010). Catalytic hydrolysis of waste nylon 6 to produce ɛ-caprolactam in sub-critical water. Request PDF. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Proctor, R. J., et al. (2022). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • G. Surpateanu, et al. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Arkivoc. [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Process for producing caprolactam from 6-aminocaproic acid. (1976).
  • Raja, R., et al. (2001). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). PNAS. [Link]

  • Process of hydrolyzing caprolactams. (1963).
  • UnitIII_Protectinggroups. (n.d.). Scribd. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). AZoM. [Link]

  • Nagy, K., et al. (2021). Biocatalytic Approach for Novel Functional Oligoesters of ε-Caprolactone and Malic Acid. MDPI. [Link]

  • Esterification not Working (Separation). (2024). Reddit. [Link]

  • Esterification of carboxylic acids with tert-butyl alcohol. (n.d.). Organic Syntheses Procedure. [Link]

  • Krska, S. W., et al. (2022). Accessing Diverse Azole Carboxylic Acid Building Blocks via Mild C-H Carboxylation: Parallel, One-Pot Amide Couplings and Machine-Learning-Guided Substrate Scope Design. PubMed. [Link]

  • Tarkin-Tas, E., et al. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Request PDF. [Link]

  • Improved carboxylic acid purification and crystallization process. (1991).
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Krska, S. W., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. [Link]

  • Singh, R. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PMC. [Link]

  • Chen, Y., et al. (2012). Crystallization and transformation of pharmaceutical solid forms. Academic Journals. [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of ϵ‐caprolactam derivatives. (n.d.). ResearchGate. [Link]

  • Tarkin-Tas, E., et al. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. The Aquila Digital Community. [Link]

  • Carboxylic acid purification and crystallization process. (1990).
  • Analytical Methods. (2025). OPUS. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

Sources

Optimization

Purification protocols for Azepane-2-carboxylic Acid Hydrochloride reaction mixtures

Welcome to the technical support center for the purification of Azepane-2-carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Azepane-2-carboxylic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound. Our goal is to equip you with the scientific rationale behind purification strategies to overcome common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude Azepane-2-carboxylic Acid Hydrochloride reaction mixture?

A1: The impurity profile of a crude Azepane-2-carboxylic Acid Hydrochloride reaction mixture is highly dependent on the synthetic route employed. However, common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the azepane ring or reagents used for the introduction of the carboxylic acid functionality.

  • Side-Reaction Products: The formation of cyclic byproducts, such as lactams, can occur, particularly under certain reaction conditions.[1][2][3] Other potential side reactions include over-alkylation or the formation of oligomers.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis can contaminate the crude product.

  • Solvents: Residual solvents from the reaction or initial work-up steps are almost always present.

A thorough understanding of the reaction mechanism is crucial for anticipating the likely impurities. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying the components of the crude mixture.

Q2: My crude product is a sticky oil and won't crystallize. What are my options?

A2: The inability of a product to crystallize is often a strong indicator of the presence of significant impurities.[4] Here's a systematic approach to address this issue:

  • Initial Purification Attempt: Before resorting to more complex methods, attempt a simple acid-base extraction. Dissolve the oily product in a suitable organic solvent and extract with a basic aqueous solution to deprotonate the carboxylic acid, moving it into the aqueous layer. The organic layer can then be discarded, and the aqueous layer acidified to precipitate the purified product.[5][6]

  • Chromatographic Purification: If the product remains oily or the purity is still insufficient after extraction, column chromatography is the next logical step.[4]

    • Normal-Phase Silica Gel Chromatography: This is a common starting point. A solvent system of increasing polarity (e.g., a gradient of methanol in dichloromethane) is typically effective. Adding a small percentage of acetic or formic acid to the mobile phase can help to improve peak shape and reduce tailing of the carboxylic acid.[5]

    • Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography can be a powerful alternative.[7] A typical mobile phase would be a gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier.[7]

  • Solvent Titration/Anti-Solvent Precipitation: If you have a reasonably pure oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a good solvent and then slowly adding a poor solvent (an "anti-solvent") until turbidity is observed. Allowing the mixture to stand, sometimes with scratching of the flask's inner surface, can initiate crystallization.

Q3: I've successfully crystallized my product, but the yield is very low after recrystallization. How can I improve this?

A3: Low recovery after recrystallization is a common challenge and can be addressed by optimizing the recrystallization protocol:

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] Experiment with a variety of solvents or solvent mixtures to find the optimal system.

  • Minimizing Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling, thereby reducing the yield.[9]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[5] Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.

  • Mother Liquor Analysis: Analyze the filtrate (mother liquor) by TLC or HPLC. If a significant amount of product remains, you may be able to recover more material by concentrating the mother liquor and performing a second recrystallization.

Troubleshooting Guide

This section provides a more detailed, scenario-based approach to resolving common purification issues.

Scenario 1: Persistent Baseline Impurities in NMR after Recrystallization

Issue: Your ¹H NMR spectrum shows broad, unresolved signals at the baseline, even after multiple recrystallizations.

Potential Cause: These signals often correspond to polymeric or oligomeric byproducts, which can be difficult to remove by crystallization alone due to their similar solubility profiles to the desired product.

Troubleshooting Workflow:

Caption: Workflow for removing polymeric impurities.

Detailed Steps:

  • Column Chromatography: As outlined in the workflow, column chromatography is often the most effective method for separating the desired monomer from higher molecular weight oligomers.

  • Selective Precipitation: In some cases, you can exploit differential solubility. Try dissolving the crude mixture in a solvent where the desired product is highly soluble, but the polymeric impurities are not. Filter off the insoluble impurities. Conversely, you could find a solvent that dissolves the impurities but not your product.

Scenario 2: Co-elution of a Major Impurity During Column Chromatography

Issue: A significant impurity consistently co-elutes with your product during column chromatography, regardless of the solvent system used.

Potential Cause: The impurity may have a very similar polarity and functional group profile to your product. This is common with constitutional isomers or structurally related side-products.

Troubleshooting Strategies:

  • Change the Stationary Phase: If you are using silica gel (a polar stationary phase), switch to a non-polar stationary phase like C18 (reversed-phase).[7] The change in separation mechanism (from adsorption/partition on silica to partitioning on C18) can often resolve closely eluting compounds.

  • Ion-Exchange Chromatography: Since Azepane-2-carboxylic Acid is an amino acid, ion-exchange chromatography is a highly effective purification technique.[10][11][12]

    • Cation-Exchange: At a low pH, the amine group will be protonated, and the molecule will have a net positive charge, allowing it to bind to a strong cation-exchange resin. Impurities without a positive charge will pass through. The product can then be eluted by increasing the pH or the salt concentration of the mobile phase.[10][13]

    • Anion-Exchange: At a high pH, the carboxylic acid will be deprotonated, giving the molecule a net negative charge. It will then bind to an anion-exchange resin.

Quantitative Data Summary: Purification Method Comparison

Purification MethodTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Recrystallization 85-98%50-80%Simple, scalable, cost-effective.Ineffective for removing impurities with similar solubility.
Silica Gel Chromatography >95%60-90%Good for a wide range of impurities.Can be time-consuming, requires significant solvent.
Reversed-Phase (C18) Chromatography >98%70-95%Excellent for polar compounds and resolving close-eluting impurities.More expensive than silica gel chromatography.
Ion-Exchange Chromatography >99%80-98%Highly selective for charged molecules, excellent for final polishing.Requires specific buffer systems, may not be suitable for all impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, methanol/water mixtures, acetone). Identify a solvent or solvent system where the compound is sparingly soluble at room temperature but dissolves completely upon heating.

  • Dissolution: In a flask, add the minimum volume of the chosen hot solvent to the crude Azepane-2-carboxylic Acid Hydrochloride to achieve complete dissolution.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Ion-Exchange Chromatography (Cation-Exchange)
  • Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50W) in deionized water and then equilibrate it with a low pH buffer (e.g., 0.1 M HCl). Pack the resin into a chromatography column.

  • Sample Loading: Dissolve the crude Azepane-2-carboxylic Acid Hydrochloride in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to elute any neutral or anionic impurities.

  • Elution: Elute the bound product by applying a gradient of increasing pH (e.g., using a volatile buffer like ammonium acetate) or a salt gradient (e.g., NaCl).[13]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Desalting: Combine the pure fractions. If a non-volatile salt was used for elution, the product will need to be desalted. This can be achieved by reversed-phase chromatography or dialysis. If a volatile buffer was used, it can be removed by lyophilization.[13]

  • Final Isolation: After desalting (if necessary), the solvent can be removed under reduced pressure to yield the purified Azepane-2-carboxylic Acid Hydrochloride.

References

  • Separation and Refining of Amino acids.
  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase.
  • "2-(azepane-1-carbonyl)benzoic acid" experimental reproducibility issues - Benchchem.
  • Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers.
  • Side reactions in peptide synthesis: An overview - Bibliomed.
  • Does C-terminal amino acid affect cyclization efficiency? - Biotage.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate.
  • US4956471A - Process for isolating and purifying amino acids - Google Patents.
  • Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec.
  • Side Reactions on Amino Groups in Peptide Synthesis | Request PDF - ResearchGate.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications.
  • Preference of amino acid residues in the synthesis of cyclic peptides - 大阪夕陽丘学園.
  • (PDF) Separation and Purification of Amino Acids - ResearchGate.
  • An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives.
  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
  • Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem.
  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
  • Effect of Recrystallization on the Pharmaceutical Properties of Valsartan for Improved Therapeutic Efficacy.
  • Recrystallization of Drugs: Significance on Pharmaceutical Processing - SciSpace.
  • Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed.

Sources

Reference Data & Comparative Studies

Validation

Azepane-2-carboxylic Acid vs. Pipecolic Acid in Peptidomimetic Drug Design: A Comprehensive Comparison Guide

Executive Summary The incorporation of conformationally restricted, non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug design. By restricting the ϕ and ψ dihedral angles of the peptide backbone,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of conformationally restricted, non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug design. By restricting the ϕ and ψ dihedral angles of the peptide backbone, medicinal chemists can enhance proteolytic stability, improve membrane permeability, and pre-organize peptides into bioactive conformations.

This guide provides an objective, data-driven comparison between two critical cyclic amino acids: Pipecolic acid (Pip) , a 6-membered ring homologue of proline, and Azepane-2-carboxylic acid (Aze) , a 7-membered ring analogue[1]. We will analyze their thermodynamic impacts on cis/trans amide bond isomerization, their utility in probing receptor binding pockets, and the specific experimental protocols required for their successful incorporation.

Structural & Thermodynamic Foundations

The biological activity of a peptidomimetic is inextricably linked to its three-dimensional conformation. The substitution of a standard amino acid (or proline) with either Pip or Aze fundamentally alters the thermodynamic landscape of the peptide backbone.

Pipecolic Acid (Pip): The Cis-Inducing Scaffold

Pipecolic acid features a 6-membered piperidine ring. The expansion from proline's 5-membered pyrrolidine ring to a 6-membered ring significantly alters the steric environment around the tertiary amide bond.

  • Thermodynamic Impact: The substitution of a pipecolic residue for a proline leads to a significant increase in the population of the cis conformer[2].

  • Kinetic Impact: Pip reduces the Van't Hoff enthalpy required for isomerism, thereby accelerating the rates of cis/trans isomerization compared to proline[2]. This makes Pip an excellent tool for designing cyclic peptidomimetics or inducing specific β -turns where a cis amide bond is a structural prerequisite.

Azepane-2-carboxylic Acid (Aze): The Bulky, Flexible Probe

Azepane-2-carboxylic acid contains a 7-membered azepane ring.

  • Thermodynamic Impact: The 7-membered ring possesses greater inherent flexibility (pseudorotation) than the rigid 6-membered piperidine ring. However, relative to a linear amino acid, it still imposes significant conformational constraints.

  • Steric Bulk & Lipophilicity: Aze is highly lipophilic and bulky. It is frequently utilized to probe deep, hydrophobic protein-protein interaction (PPI) interfaces, such as the binding pockets of KRAS[3]. The added methylene unit pushes the hydrocarbon bulk further into the solvent or binding pocket, which can dramatically increase binding affinity if a corresponding hydrophobic sub-pocket exists.

ConformationalImpact Root Cyclic Amino Acid Scaffolds Pip Pipecolic Acid (Pip) 6-Membered Ring Root->Pip Aze Azepane-2-carboxylic Acid (Aze) 7-Membered Ring Root->Aze Pip_Effect1 High cis-amide population Pip->Pip_Effect1 Pip_Effect2 Accelerated isomerization rate Pip->Pip_Effect2 Aze_Effect1 Increased backbone flexibility vs Pip Aze->Aze_Effect1 Aze_Effect2 Enhanced lipophilicity & steric bulk Aze->Aze_Effect2

Fig 1. Conformational and structural impacts of Pip vs Aze in peptidomimetics.

Quantitative Comparison & Data Presentation

The selection between Pip and Aze should be driven by the specific structural requirements of the target receptor. The table below summarizes their comparative physicochemical and structural properties based on empirical data.

PropertyPipecolic Acid (Pip)Azepane-2-carboxylic Acid (Aze)
Ring Size 6-membered (Piperidine)7-membered (Azepane)
Typical Cis Amide Propensity High (Often >30%, sequence dependent)[2]Moderate to Low
Isomerization Rate Accelerated (vs Proline)[2]Slower (Sterically hindered)
Lipophilicity (LogP contribution) ModerateHigh
Enzymatic Recognition Poor substrate for standard PLP-dependent enzymes[1]Poor substrate for standard PLP-dependent enzymes[1]
Primary Structural Role Inducing specific β -turns, increasing cis populationProbing larger hydrophobic pockets, inducing flexible turns

Application in Drug Design: Mechanistic Insights

Probing Receptor Binding Pockets

In the development of direct KRAS binders, researchers have utilized one-component stapled peptides to target shallow hydrophobic pockets. The incorporation of (S)-N-Fmoc-azepane-2-carboxylic acid into these small (5-6-mer) peptides provides a critical hydrophobic pharmacophore[3]. The causality here is clear: the 7-membered ring of Aze provides the exact spatial volume required to displace water molecules from the lipophilic KRAS surface, an interaction that the smaller Pip ring fails to optimize due to insufficient surface area contact.

Cyclic Peptidomimetics and Integrin Ligands

Conversely, when designing cyclic peptidomimetics such as Arg-Gly-Asp (RGD) sequence analogues targeting the αv​β3​ integrin, the geometry of the macrocycle is paramount. Microwave-assisted synthesis utilizing azepane-2-carboxylic acid linkers has been shown to successfully yield conformationally constrained cyclopentapeptide analogues[4]. However, Pipecolic acid is often preferred when a sharp, rigid turn is required to close a small macrocycle, as its high cis-amide propensity naturally pre-organizes the linear precursor for head-to-tail cyclization.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the incorporation of these sterically hindered amino acids requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols and rigorous NMR validation. The following protocol is a self-validating system designed to overcome the steric bulk of Pip and Aze.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Causality Check: Standard coupling reagents (like HBTU) often fail with Pip and Aze due to the steric hindrance of the secondary amine. HATU is mandated here because its 7-azabenzotriazole leaving group is highly reactive, ensuring complete acylation.

  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes to ensure maximum accessibility of active sites[3].

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 minutes, followed by a second treatment for 10 minutes. Wash thoroughly with DMF.

  • Coupling of Hindered Residue:

    • Pre-activate Fmoc-Pip-OH or Fmoc-Aze-OH (3.0 equivalents) with HATU (2.9 equivalents) and DIPEA (6.0 equivalents) in DMF for 3 minutes[3].

    • Add the activated mixture to the resin and agitate for 2 to 4 hours. Note: Aze may require double-coupling due to the extreme steric bulk of the 7-membered ring.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5) for 1.5 hours[3]. Causality Check: TIPS and water act as carbocation scavengers, preventing the re-alkylation of the peptide backbone during global deprotection.

Phase 2: NMR Conformational Analysis (Cis/Trans Ratio)

Causality Check: Because Pip and Aze induce conformational heterogeneity, 1D 1 H NMR will often show peak doubling. 2D NOESY/ROESY is required to definitively assign the cis and trans populations based on spatial proton proximity.

  • Sample Preparation: Dissolve the purified peptide in CDCl 3​ /CD 3​ OH or D 2​ O (depending on solubility) to a concentration of 2-5 mM.

  • Data Acquisition: Acquire 2D NOESY or ROESY spectra with a mixing time of 200-400 ms.

  • Analysis:

    • Trans Conformer: Identified by a strong Nuclear Overhauser Effect (NOE) cross-peak between the Hα​ of the preceding amino acid ( i−1 ) and the Hδ​ (for Pip) or Hϵ​ (for Aze) of the cyclic residue ( i ).

    • Cis Conformer: Identified by a strong NOE cross-peak between the Hα​ of the preceding amino acid ( i−1 ) and the Hα​ of the cyclic residue ( i ).

  • Quantification: Integrate the corresponding cross-peaks to calculate the exact cis/trans ratio.

ExperimentalWorkflow Step1 1. SPPS Incorporation Fmoc-Pip-OH / Fmoc-Aze-OH Step2 2. Coupling Activation HATU / DIPEA (3-5 eq) Step1->Step2 Step3 3. Resin Cleavage TFA/TIPS/H2O (95:2.5:2.5) Step2->Step3 Step4 4. NMR Conformational Analysis NOESY/ROESY (cis/trans ratio) Step3->Step4

Fig 2. SPPS workflow and NMR validation for cyclic amino acid incorporation.

Conclusion

The choice between Pipecolic acid and Azepane-2-carboxylic acid is dictated by the precise topological and thermodynamic needs of the target. Pip is the superior choice for accelerating isomerization and locking peptides into cis-mediated turns. Conversely, Aze is the optimal scaffold when targeting deep, hydrophobic protein interfaces where the extended reach and lipophilicity of the 7-membered ring can maximize van der Waals interactions.

References

  • Wu, W.-J., et al. "Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects." The Journal of Organic Chemistry - ACS Publications, 1998.[Link]

  • "Targeting a Novel KRAS Binding Site: Application of One-Component Stapling of Small (5–6-mer) Peptides." ACS Publications, 2021.[Link]

  • "Recent Advances in Macrocyclic Drugs and Microwave-Assisted and/or Solid-Supported Synthesis of Macrocycles." PMC, 2022.[Link]

  • "Molecular Basis for Cγ-N Bond Formation by PLP-dependent Enzyme LolC." PMC, 2024.[Link]

Sources

Comparative

Validating the Biological Activity of Azepane-2-carboxylic Acid Hydrochloride Analogs: A Comparative Guide for Researchers

In the landscape of therapeutic development, particularly for anemia associated with chronic kidney disease and other ischemic conditions, the inhibition of prolyl hydroxylase domain (PHD) enzymes has emerged as a promis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic development, particularly for anemia associated with chronic kidney disease and other ischemic conditions, the inhibition of prolyl hydroxylase domain (PHD) enzymes has emerged as a promising strategy. This guide provides an in-depth, objective comparison of the biological validation of Azepane-2-carboxylic Acid Hydrochloride analogs, a novel class of potential PHD inhibitors. We will explore the critical experimental workflows to characterize these compounds and benchmark their performance against established alternatives such as Roxadustat, Daprodustat, and Vadadustat. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of new chemical entities in this class.

The Scientific Rationale: Targeting the Hypoxia-Inducible Factor (HIF) Pathway

Under normal oxygen conditions (normoxia), the transcription factor Hypoxia-Inducible Factor-1 alpha (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is initiated by the prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-1α. This post-translational modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation[1][2][3].

In hypoxic conditions, PHD activity is diminished, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes[4][5]. This transcriptional activation upregulates a cascade of proteins involved in adaptation to low oxygen, most notably erythropoietin (EPO), which is essential for red blood cell production, and vascular endothelial growth factor (VEGF), a key regulator of angiogenesis[3][6].

Azepane-2-carboxylic Acid Hydrochloride analogs, as competitive inhibitors of PHDs, are designed to mimic a hypoxic state even under normoxic conditions. By blocking the hydroxylation of HIF-1α, these compounds lead to its stabilization and the subsequent therapeutic downstream effects[2][3].

Comparative Landscape: Azepane-2-carboxylic Acid Analogs vs. Marketed Alternatives

A thorough validation of any new Azepane-2-carboxylic Acid analog requires a direct comparison to existing PHD inhibitors. The following table summarizes the reported in vitro potencies of three clinically advanced comparators. A successful Azepane-2-carboxylic Acid analog would be expected to exhibit comparable or superior potency.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat15.3611.837.63[7]
Daprodustat3.522.25.5[7]
Roxadustat-591-[7]
Molidustat480280450[7]

Note: IC₅₀ values can vary depending on the specific assay conditions and should be determined concurrently for a direct comparison.

Experimental Validation Workflow

The biological activity of a novel Azepane-2-carboxylic Acid analog should be validated through a hierarchical series of in vitro and in vivo assays. This workflow is designed to first confirm target engagement and then to evaluate the physiological consequences of this engagement.

Caption: A hierarchical workflow for the validation of Azepane-2-carboxylic Acid analogs.

Detailed Experimental Protocols

In Vitro PHD2 Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PHD2.

Principle: Recombinant PHD2 is incubated with a biotinylated HIF-1α peptide substrate and the co-substrate 2-oxoglutarate. In the presence of an active enzyme, the peptide is hydroxylated. The level of hydroxylation is then quantified, often using an antibody that specifically recognizes the hydroxylated proline residue[8][9]. The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a common high-throughput method for this purpose[8].

Step-by-Step Protocol (AlphaScreen™ format):

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 µM FeSO₄, 100 µM 2-oxoglutarate, 100 µM L-ascorbic acid).

    • Serially dilute the Azepane-2-carboxylic Acid analog and competitor compounds in DMSO, followed by a final dilution in the reaction buffer.

    • Prepare a solution of recombinant human PHD2 enzyme and biotinylated HIF-1α peptide substrate in the reaction buffer.

  • Enzymatic Reaction:

    • In a 384-well microplate, add the diluted compounds.

    • Add the enzyme and substrate solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add a suspension of streptavidin-coated donor beads and anti-hydroxy-HIF-1α antibody-conjugated acceptor beads.

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay confirms that the compound can penetrate the cell membrane and inhibit PHD activity in a cellular context, leading to the stabilization of HIF-1α.

Principle: Cells are treated with the test compound, and the total cellular protein is extracted. HIF-1α levels are then quantified by Western blotting. Since HIF-1α is rapidly degraded under normoxic conditions, its detection in the presence of the compound indicates successful PHD inhibition[7][10].

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, Hep3B, or U2OS) to 70-80% confluency.

    • Treat the cells with varying concentrations of the Azepane-2-carboxylic Acid analog or competitor compounds for 4-8 hours under normoxic conditions (21% O₂). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 µM CoCl₂ or hypoxia at 1% O₂).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate by SDS-PAGE (7.5% gel).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal loading, strip the membrane and re-probe for a loading control protein like β-actin or α-tubulin.

  • Data Analysis:

    • Perform densitometric analysis of the HIF-1α bands and normalize to the loading control.

    • Compare the fold-increase in HIF-1α levels relative to the vehicle control.

cluster_normoxia Normoxia cluster_inhibition PHD Inhibition PHD_active PHD (Active) Hydroxylation Hydroxylation (Pro-OH) PHD_active->Hydroxylation O₂, 2-OG HIF1a_normoxia HIF-1α HIF1a_normoxia->Hydroxylation VHL VHL Complex Hydroxylation->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Azepane_Analog Azepane Analog PHD_inhibited PHD (Inhibited) Azepane_Analog->PHD_inhibited Inhibits HIF1a_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF1a_stabilized->Nucleus HIF1b HIF-1β Nucleus->HIF1b Dimerizes with HRE HRE HIF1b->HRE Binds to Transcription Gene Transcription (EPO, VEGF) HRE->Transcription

Caption: Mechanism of HIF-1α stabilization by Azepane-2-carboxylic Acid analogs.

VEGF Secretion Assay (ELISA)

This assay quantifies the secretion of VEGF from cells treated with the test compound, providing a functional readout of HIF-1α activation.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of VEGF in the cell culture supernatant. This sandwich ELISA utilizes a capture antibody coated on a microplate to bind VEGF, which is then detected by a biotinylated detection antibody and a streptavidin-HRP conjugate.

Step-by-Step Protocol:

  • Cell Culture and Supernatant Collection:

    • Seed cells (e.g., HEK293 or HepG2) in a 24-well plate and treat with the compounds as described for the Western blot.

    • After the incubation period (typically 24 hours), collect the cell culture supernatant.

  • ELISA Procedure (using a commercial kit):

    • Add standards and supernatant samples to the antibody-coated microplate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate multiple times with the provided wash buffer.

    • Add the biotinylated detection antibody and incubate for 1 hour.

    • Wash the plate and add the streptavidin-HRP conjugate, then incubate for 30 minutes.

    • Wash the plate and add the TMB substrate. Incubate in the dark for 15-30 minutes.

    • Add the stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of VEGF in the samples based on the standard curve.

    • Compare the fold-increase in VEGF secretion relative to the vehicle control.

In Vivo Efficacy in a Rodent Model of Renal Anemia

This in vivo study evaluates the ability of the Azepane-2-carboxylic Acid analog to increase serum EPO and improve hematological parameters in a disease-relevant model.

Principle: Renal anemia is induced in rodents, typically through a 5/6 nephrectomy or an adenine-rich diet, which leads to chronic kidney disease and reduced EPO production. The animals are then treated with the test compound, and the effects on serum EPO, hemoglobin, hematocrit, and reticulocyte counts are monitored.

Step-by-Step Protocol:

  • Induction of Renal Anemia:

    • Use a validated model such as the 5/6 nephrectomy in rats or mice. This involves the surgical removal of two-thirds of one kidney and the entire contralateral kidney.

    • Allow the animals to recover and for anemia to develop over several weeks.

  • Compound Administration:

    • Administer the Azepane-2-carboxylic Acid analog and competitor compounds orally once daily for a period of 4-6 weeks. Include a vehicle control group.

  • Sample Collection and Analysis:

    • Collect blood samples at baseline and at regular intervals throughout the study.

    • Measure serum EPO levels using a species-specific ELISA kit.

    • Analyze hematological parameters (hemoglobin, hematocrit, red blood cell count, and reticulocyte count) using an automated hematology analyzer.

  • Data Analysis:

    • Plot the changes in serum EPO and hematological parameters over time for each treatment group.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the treatment groups to the vehicle control.

Conclusion and Future Directions

The validation of Azepane-2-carboxylic Acid Hydrochloride analogs requires a systematic and comparative approach. The experimental workflow outlined in this guide, from in vitro target engagement to in vivo efficacy, provides a robust framework for assessing the therapeutic potential of these novel compounds. A successful analog should demonstrate potent and selective inhibition of PHD enzymes, leading to robust HIF-1α stabilization and the subsequent upregulation of target genes like EPO and VEGF, both in vitro and in relevant in vivo models. Direct comparison with established PHD inhibitors such as Roxadustat, Daprodustat, and Vadadustat is crucial for benchmarking performance and establishing a competitive advantage. Future studies should also investigate the isoform selectivity of these analogs and their long-term safety profiles.

References

  • Roxadustat: A Narrative Review of Action and Safety Profile. (2022, September 13). Cureus. [Link]

  • What is the mechanism of Daprodustat? (2024, July 17). Patsnap Synapse. [Link]

  • What is the mechanism of Roxadustat? (2024, July 17). Patsnap Synapse. [Link]

  • Roxadustat. (2021, March 16). MDPI Encyclopedia. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. (2021, December 14). Clinical Pharmacokinetics. [Link]

  • Mechanistic and Clinical Comparison of the Erythropoietic Effects of SGLT2 Inhibitors and Prolyl Hydroxylase Inhibitors in Patients With Chronic Kidney Disease and Renal Anemia. (2023, May 16). American Journal of Nephrology. [Link]

  • Mechanistic and Clinical Comparison of the Erythropoietic Effects of SGLT2 Inhibitors and Prolyl Hydroxylase Inhibitors in Patients with Chronic Kidney Disease and Renal Anemia. (2023, May 16). Karger Publishers. [Link]

  • Daprodustat. (2024, July 15). LiverTox - NCBI Bookshelf. [Link]

  • Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia. (2017, December 15). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • The comparison of four hypoxia-inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in patients with renal anemia. (2024). Clinical and Experimental Nephrology. [Link]

  • Carcinogenicity Assessment of Daprodustat (GSK1278863), a Hypoxia-Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor. (2020, February 15). Toxicological Sciences. [Link]

  • PHD2 Activity Assay. (2021). Bio-protocol. [Link]

  • In Vitro and Clinical Pharmacokinetic Studies of the Effects of Iron-containing Agents on Vadadustat, an Oral Hypoxia-inducible Factor-Prolyl Hydroxylase Inhibitor. (2021, August 15). Clinical Therapeutics. [Link]

  • Efficacy and Safety of Daprodustat for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis. (2021, January 11). Frontiers in Pharmacology. [Link]

  • Comparative effectiveness of hypoxia-inducible factor prolyl hydroxylase inhibitors versus erythropoiesis-stimulating agents on prognosis in non-dialysis chronic kidney disease: a propensity-matched cohort study. (2025, December 4). Renal Failure. [Link]

  • Studies on the anemia-improving effect of prolyl hydroxylase inhibitors. (n.d.). Takeda Pharmaceutical Company. [Link]

  • Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model. (2018). Scientific Reports. [Link]

  • Inhibition curves of PHD inhibitors. (n.d.). ResearchGate. [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. (2019). Springer Nature Experiments. [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (2021, April 24). International Journal of Molecular Sciences. [Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. (2017). Molecules. [Link]

  • Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease. (2017, March 25). American Journal of Nephrology. [Link]

  • Time-dependent inhibition of PHD2. (2017). RSC Medicinal Chemistry. [Link]

  • Vadadustat in Patients with Anemia and Non–Dialysis-Dependent CKD. (2025, December 28). New England Journal of Medicine. [Link]

  • Time dependent inhibition. The IC50 values of compound 4 against PHD2... (n.d.). ResearchGate. [Link]

  • Determination of the IC50 value of BCA (6); IC50 (PHD2)=1.10±0.21 μm... (n.d.). ResearchGate. [Link]

  • PHDs overactivation during chronic hypoxia “desensitizes” HIFα and protects cells from necrosis. (2005). Proceedings of the National Academy of Sciences. [Link]

  • HIF-1α stabilization by the PHD inhibitor roxadustat alleviates... (n.d.). ResearchGate. [Link]

  • Fig. S2. Inhibition of PHD2 by 10. The IC50 value was calculated using GraphPad Prism. (n.d.). ResearchGate. [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. (2025, October 28). MDPI. [Link]

  • Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. (2019). Annals of Translational Medicine. [Link]

  • Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. (2019). Journal of Medicinal Chemistry. [Link]

  • VEGF expands erythropoiesis via hypoxia-independent induction of erythropoietin in noncanonical perivascular stromal cells. (2017). The Journal of Clinical Investigation. [Link]

  • Small molecular inhibitors of HIF-PHD2: a valid strategy to renal anemia in clinical. (n.d.). ScienceDirect. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (n.d.). Semantic Scholar. [Link]

  • Synthesis and biological evaluation of novel bifendate derivatives bearing 6,7-dihydro-dibenzo[c,e]azepine scaffold as potent P-glycoprotein inhibitors. (2012, May 15). European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. [Link]

Sources

Validation

X-ray crystallography of Azepane-2-carboxylic Acid Hydrochloride binding complexes

As a Senior Application Scientist in structural biology and structure-based drug design (SBDD), I frequently evaluate how unnatural amino acid substitutions dictate protein-ligand interactions. When optimizing a lead com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and structure-based drug design (SBDD), I frequently evaluate how unnatural amino acid substitutions dictate protein-ligand interactions. When optimizing a lead compound, the substitution of standard proline residues with conformationally constrained surrogates is a powerful strategy to probe binding pocket topography.

This guide provides an in-depth, objective comparison of Azepane-2-carboxylic acid hydrochloride (a 7-membered cyclic amino acid) against its smaller homologues (proline, pipecolic acid, and azetidine). We will explore its crystallographic performance, the mechanistic causality behind its binding kinetics, and the self-validating experimental protocols required to successfully co-crystallize these complex systems.

Mechanistic Rationale: The "Ring Expansion" Strategy

In SBDD, the aliphatic ring of cyclic amino acids serves as a hydrophobic wedge that dictates the ϕ and ψ dihedral angles of the peptide backbone. While L-proline (a 5-membered ring) is the biological standard, its inherent flexibility and high propensity for trans cis isomerization can lead to entropic penalties during target binding.

By utilizing [1], researchers introduce a bulkier 7-membered ring. This expansion serves two mechanistic purposes:

  • Steric Trapping: The increased steric bulk restricts the backbone conformation, effectively locking the ligand into a pre-organized state that minimizes the entropic cost of binding.

  • Hydrophobic Surface Maximization: The azepane ring provides a larger non-polar surface area, allowing it to deeply engage with cryptic hydrophobic sub-pockets that smaller pyrrolidine (proline) or piperidine (pipecolic acid) rings cannot fully occupy. This was notably demonstrated in the optimization of [2], where systematic ring expansion from 4- to 7-membered rings was utilized to map the steric limits of the binding site.

Comparative Performance Analysis

To objectively select the correct cyclic amino acid for your SBDD pipeline, you must weigh hydrophobic volume against conformational flexibility. The table below summarizes the crystallographic and thermodynamic profiles of these homologues.

Cyclic Amino Acid SurrogateRing SizeRelative Hydrophobic VolumeBackbone Flexibility & IsomerizationCrystallographic Application
Azetidine-2-carboxylic acid 4LowHighly constrained; altered trans/cis ratioProbing tight, rigid, and shallow pockets.
L-Proline 5ModerateBaseline; dynamic trans/cis isomerizationStandard structural turns and native motifs.
Pipecolic Acid 6HighRestricted; favors trans conformationExtended hydrophobic contacts.
Azepane-2-carboxylic acid 7Very HighHighly restricted; severe steric hindranceMaximizing deep hydrophobic pocket occupancy.

Data supported by structural analyses of cyclic amino acid variants in KRAS and metallo- β -lactamase binding assays.

Case Studies in X-Ray Crystallography

The efficacy of Azepane-2-carboxylic acid is best validated through high-resolution X-ray crystallography. Two prominent examples highlight its superior packing capabilities:

  • Metallo- β -lactamase (NDM-1) Inhibition: In the [3], the azepane-2-carboxylic acid moiety drives the resolution down to 1.05 Å . The 7-membered ring perfectly complements the hydrophobic active site groove, displacing high-energy water molecules and significantly lowering the crystallographic B-factors of the surrounding residues.

  • SARS-CoV-2 NSP3 Macrodomain: In [4], an azepane derivative acts as a highly potent inhibitor. The 1.14 Å resolution structure reveals that the azepane ring adopts a specific puckered conformation (twist-chair) that optimally aligns the adjacent carbonyl group for critical hydrogen bonding, a geometric feat impossible with a smaller proline ring.

Structural Validation Workflow

The following diagram illustrates the logical progression from ligand design to crystallographic validation when employing ring expansion strategies.

G Azetidine Azetidine (4-membered) Proline Proline (5-membered) Azetidine->Proline Ring Expansion Pipecolic Pipecolic Acid (6-membered) Proline->Pipecolic Ring Expansion Azepane Azepane-2-carboxylic acid (7-membered) Pipecolic->Azepane Ring Expansion Binding Steric Pocket Optimization Azepane->Binding Enhanced Hydrophobic Contact Xray X-Ray Crystallographic Validation Binding->Xray Co-crystallization

Fig 1: Cyclic amino acid ring expansion workflow for X-ray crystallographic binding validation.

Validated Experimental Protocol: Co-Crystallization Workflow

To ensure a self-validating system, the protocol below addresses the specific biochemical nuances of using the hydrochloride salt of azepane-2-carboxylic acid. Failure to account for the salt form will result in pH shifts that denature the target protein.

Phase 1: Ligand Solubilization & pH Neutralization

Causality: Azepane-2-carboxylic acid hydrochloride is highly water-soluble but intrinsically acidic. If added directly to a weakly buffered protein solution, it will cause artifactual precipitation.

  • Prepare a 50 mM stock solution of the azepane-ligand in DMSO or ultra-pure water.

  • Critical Step: Titrate the stock solution with 1 M Tris-HCl (pH 8.0) or NaOH until the pH reaches 7.4. Verify with micro-pH paper.

Phase 2: Complex Formation & Saturation

Causality: The bulky 7-membered ring exhibits slower association rates ( kon​ ) compared to proline due to the precise conformational adjustments required to enter the binding pocket.

  • Concentrate the target protein to 10–15 mg/mL in a suitable crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Add the neutralized azepane-ligand at a 1:5 (protein:ligand) molar ratio .

  • Incubate the mixture at 4°C for a minimum of 4 hours (preferably overnight) to ensure thermodynamic equilibrium and complete saturation of the binding site.

  • Centrifuge at 14,000 x g for 10 minutes to remove any micro-aggregates before setting up drops.

Phase 3: Hanging-Drop Vapor Diffusion

Causality: The introduction of a bulky unnatural amino acid can slightly alter the protein's surface entropy. Slow vapor equilibration allows the complex to find a stable lattice packing arrangement.

  • Set up hanging drops using a 1:1 ratio of the protein-ligand complex to the reservoir solution (e.g., 0.1 M MES pH 6.0, 20% PEG 4000).

  • Seal and incubate at 18°C. Monitor crystal growth over 3–14 days.

Phase 4: Diffraction and Refinement

Causality: The azepane ring can exist in multiple puckered states (chair vs. twist-chair). High-resolution data is mandatory to model this accurately.

  • Cryoprotect crystals using the mother liquor supplemented with 20-25% glycerol.

  • Collect data at a synchrotron source. During refinement (e.g., in Phenix or REFMAC5), carefully inspect the Fo​−Fc​ difference electron density map around the azepane ring. Ensure the geometric restraints for the 7-membered ring are properly defined in your CIF library to prevent the software from forcing it into an unnatural planar state.

References

  • National Center for Biotechnology Information. "Azepane-2-carboxylic acid". PubChem Compound Summary for CID 174794573. [Link]

  • M. J. C. C. et al. "Targeting a Novel KRAS Binding Site: Application of One-Component Stapling of Small (5–6-mer) Peptides". Journal of Medicinal Chemistry, ACS Publications, 2021. [Link]

  • RCSB Protein Data Bank. "6LIZ: Crystal structure of NDM-1 in complex with D-captopril derivative wss02120". RCSB PDB, 2020. [Link]

  • RCSB Protein Data Bank. "7GZ2: Crystal structure of SARS-CoV-2 NSP3 Macrodomain in complex with ASAP-0000072-001". RCSB PDB, 2024. [Link]

Safety & Regulatory Compliance

Safety

Azepane-2-carboxylic Acid Hydrochloride proper disposal procedures

Comprehensive Operational and Disposal Protocol: Azepane-2-carboxylic Acid Hydrochloride Azepane-2-carboxylic acid hydrochloride (also known as homoproline hydrochloride) is a cyclic amino acid derivative widely utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol: Azepane-2-carboxylic Acid Hydrochloride

Azepane-2-carboxylic acid hydrochloride (also known as homoproline hydrochloride) is a cyclic amino acid derivative widely utilized as a building block in peptide synthesis and pharmaceutical drug development. While the parent amino acid is relatively benign, the hydrochloride (HCl) salt formulation drastically alters its physicochemical behavior, necessitating strict operational and disposal protocols to ensure laboratory safety and regulatory compliance.

Hazard Assessment & Mechanistic Causality

To handle this compound safely, researchers must understand the causality behind its hazard profile. As a lyophilized hydrochloride salt, the compound is highly hygroscopic.

  • Acidic Dissociation: Upon contact with ambient moisture, sweat on the skin, or the mucosal lining of the respiratory tract, the salt dissociates. This releases protons ( H+ ) and chloride ions ( Cl− ), locally depressing the pH and causing acute tissue irritation.

  • Corrosivity to Metals: The liberated chloride ions are highly aggressive toward the passive oxide layers of standard laboratory metals (e.g., stainless steel spatulas or sinks), leading to rapid pitting corrosion.

  • Aerosolization Risk: The fine crystalline nature of the powder means it is easily aerosolized during weighing or transfer, presenting a significant inhalation hazard.

Because of these mechanisms, all handling must occur within a certified Class II biological safety cabinet or a chemical fume hood that complies with the [1]. Nitrile gloves (minimum 4 mil) and splash-proof chemical goggles are mandatory to prevent dermal and ocular pH burns.

Quantitative Data & Waste Routing

Table 1: Physicochemical Properties & Hazard Profile | Parameter | Value / Description | | :--- | :--- | | Chemical Name | Azepane-2-carboxylic acid hydrochloride | | CAS Number | 5227-52-1 (Racemic) / 123053-42-9 (S-enantiomer)[2] | | Molecular Formula | C7​H14​ClNO2​ | | Molecular Weight | 179.64 g/mol [3] | | Physical State | White to off-white crystalline solid | | Primary Hazards | Skin, eye, and respiratory irritant (due to in situ HCl dissociation) |

Table 2: Disposal Parameters & Waste Stream Routing

Waste Stream Container Material Pre-treatment Required Final Routing
Solid Powder High-Density Polyethylene (HDPE) None Solid Chemical Waste (Incineration)
Aqueous Solution HDPE Neutralization to pH 6.0–8.0 Aqueous Waste Carboy

| Organic Mixture | Glass or HDPE | None | Halogenated / Non-Halogenated Solvent |

Operational Plan: Self-Validating Spill Response

In the event of an accidental release, follow this step-by-step methodology. This protocol is designed to be self-validating, meaning the chemical reactions themselves provide visual feedback of safety.

For Solid Spills (Powder):

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Dampen, Do Not Drench: Do not apply bulk water, as this will rapidly dissolve the salt and create a localized pool of corrosive acid. Instead, use a slightly damp inert absorbent pad. The surface tension of the minimal moisture will bind the dust, preventing aerosolization without causing pooling.

  • Collect: Carefully dab the powder and place the pad into a 3-mil polyethylene bag.

For Liquid Spills (Aqueous Solutions):

  • Neutralize: Apply a weak base, such as sodium bicarbonate ( NaHCO3​ ), to the perimeter of the spill and work inward.

  • Validate: The reaction between the acidic spill and the bicarbonate will cause effervescence (release of CO2​ gas). Self-Validation Check: Continue adding bicarbonate until all bubbling ceases. The cessation of effervescence physically validates that the acid has been neutralized.

  • Verify & Collect: Confirm the pH is between 6.0 and 8.0 using pH indicator paper. Sweep the neutralized slurry using non-sparking plastic tools into an HDPE container.

Step-by-Step Disposal Methodologies

Proper disposal must comply with , specifically 40 CFR Part 262 for hazardous waste generators[4].

Workflow A: Solid Waste (Unused/Contaminated Powder)

  • Collect all solid waste, including contaminated gloves, weigh boats, and empty vials, into a designated solid chemical waste bin.

  • Ensure the primary receptacle is made of HDPE or Polypropylene. Do not use metal bins due to chloride-induced corrosion.

  • Label the container strictly as "Non-Hazardous Chemical Solid Waste - Azepane-2-carboxylic Acid Hydrochloride" and submit it for institutional incineration.

Workflow B: Aqueous Liquid Waste

  • Titration: Aqueous solutions of this compound will exhibit a pH < 4.0. Slowly titrate the solution with 1M Sodium Hydroxide ( NaOH ) or Sodium Bicarbonate ( NaHCO3​ ) while stirring.

  • Validation: Confirm pH stabilization at 6.0–8.0 using a calibrated pH meter. This step legally eliminates the EPA "Corrosivity" characteristic (D002).

  • Transfer: Pour the neutralized solution into an HDPE aqueous waste carboy.

Workflow C: Organic Solvent Waste

  • If the compound was utilized in peptide coupling and is dissolved in organic solvents (e.g., DMF, DMSO, or DCM), do not attempt to neutralize it.

  • Route the mixture to the "Halogenated Solvent Waste" stream if mixed with chlorinated solvents (like DCM), or the "Non-Halogenated Solvent Waste" stream if mixed with standard organics.

Disposal Workflow Visualization

DisposalWorkflow A Azepane-2-carboxylic Acid HCl Waste Generation B Solid Waste (Powder/Vials) A->B C Liquid Waste (Solutions) A->C G HDPE Solid Waste Bin (Incineration) B->G D Aqueous Solutions (Acidic pH < 4) C->D E Organic Solvents (e.g., DMF, DCM) C->E F Neutralize (NaHCO3) Validate pH 6.0-8.0 D->F I Solvent Waste Stream (Halogenated/Non-Halogenated) E->I H Aqueous Waste Carboy (EPA Compliant) F->H

Fig 1: Waste segregation and disposal workflow for Azepane-2-carboxylic acid hydrochloride.

Sources

Handling

Advanced Operational Safety and PPE Protocol: Handling Azepane-2-carboxylic Acid Hydrochloride

Chemical Profile and Hazard Causality Azepane-2-carboxylic acid hydrochloride (CAS: 5227-52-1) is a cyclic amino acid derivative utilized extensively as a highly specialized building block in peptide synthesis and active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile and Hazard Causality

Azepane-2-carboxylic acid hydrochloride (CAS: 5227-52-1) is a cyclic amino acid derivative utilized extensively as a highly specialized building block in peptide synthesis and active pharmaceutical ingredient (API) development (). Supplied primarily as a white crystalline solid, its physical state and chemical composition dictate specific, non-negotiable operational hazards:

  • Aerosolization Risk: As a fine powder, the compound is highly susceptible to airborne dispersion. Inhalation of these micro-particulates can bypass primary respiratory defenses, causing severe respiratory tract irritation (1)[1].

  • Hygroscopic Acidic Dissociation: The hydrochloride salt form is inherently hygroscopic. Upon contact with ambient moisture, sweat on the skin, or the mucous membranes of the eyes, the salt partially dissociates. This creates localized micro-environments of hydrochloric acid, which is the primary mechanistic driver behind its classification as a severe skin and eye irritant (2)[2].

Quantitative PPE Specifications

To establish a self-validating safety barrier, Personal Protective Equipment (PPE) selection cannot be arbitrary. The following matrix outlines the required equipment, strictly grounded in the compound's physicochemical properties.

PPE CategorySpecificationPerformance MetricCausality & Justification
Hand Protection Nitrile gloves, powder-free, ≥0.11 mm thicknessBreakthrough time >480 minNitrile provides superior resistance to acidic salts compared to latex, preventing dermal dissociation of the HCl salt[2].
Eye Protection ANSI Z87.1 tight-fitting safety goggles100% particulate exclusionStandard safety glasses are insufficient; tight seals prevent airborne crystalline dust from contacting corneal moisture (3)[3].
Respiratory N95 or P100 particulate respirator≥95% filtration (0.3 µm)Required when handling outside a closed system to mitigate the inhalation of aerosolized powder[1][2].
Body Protection Flame-retardant lab coat with elastic cuffsZero skin exposureElastic cuffs prevent powder ingress up the sleeves during active weighing and transfer operations[3].

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical progression from hazard identification to PPE implementation and operational validation.

Workflow A Azepane-2-carboxylic Acid HCl H1 Aerosolized Dust (Inhalation Hazard) A->H1 Airborne dispersion H2 Acidic Dissociation (Dermal Hazard) A->H2 Ambient moisture contact P1 N95/P100 Respirator & Fume Hood H1->P1 Mitigated by P2 Nitrile Gloves (≥0.11mm) & Safety Goggles H2->P2 Mitigated by V1 Validation: Verify Hood Face Velocity P1->V1 Requires O1 Anti-static Weighing P2->O1 O2 Solution Preparation O1->O2 V2 Validation: pH Check Post-Cleanup O2->V2 Spill/Residue Check V1->O1

Workflow mapping hazards to PPE requirements and validation steps for Azepane-2-carboxylic Acid HCl.

Self-Validating Operational Protocols

Protocol A: Safe Weighing and Transfer

Objective: Transfer the solid compound without generating airborne dust or inducing static cling.

  • Environmental Validation: Before opening the reagent bottle, verify the fume hood face velocity is between 80–100 feet per minute (fpm).

    • System Validation: A velocity lower than 80 fpm fails to capture dust; a velocity higher than 100 fpm induces turbulence that actively aerosolizes the powder[1].

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Pass an ionizing anti-static bar over both the boat and the transfer spatula.

    • Causality: Hydrochloride salts hold static charges that cause the powder to repel from the spatula, leading to unpredictable benchtop contamination and inaccurate mass readings.

  • Transfer: Using a static-free stainless-steel spatula, slowly transfer the Azepane-2-carboxylic acid hydrochloride. Keep the source bottle and weighing boat as close as physically possible to minimize the drop height.

  • Sealing and Decontamination: Immediately recap the primary source bottle. Wipe the exterior of the weighing vessel with a dry, lint-free wipe before removing it from the fume hood to prevent tracking the chemical into the general laboratory space.

Protocol B: Spill Response and Chemical Disposal

Objective: Neutralize and contain accidental spills without exacerbating the acidic hazard.

  • Immediate Isolation: If a spill occurs outside the fume hood, immediately don an N95/P100 respirator and secure a 1-meter perimeter to prevent tracking[2].

  • Dry Containment (Do NOT use water): Do not spray water or aqueous solvents on the powder.

    • Causality: Water will rapidly dissolve the salt, creating a corrosive, highly mobile hydrochloric acid solution that is significantly harder to contain and damages floor finishes.

  • Mechanical Collection: Gently cover the spill with a dry, inert absorbent (e.g., sand or vermiculite) to suppress dust generation. Sweep the mixture into a dedicated hazardous waste container using a designated brush and dustpan[1][2].

  • Chemical Neutralization: Wipe the affected surface with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any microscopic hydrochloride residue.

  • System Validation: Swab the cleaned area with a damp piece of universal pH indicator paper.

    • System Validation: A pH reading of 6.5–7.5 confirms the complete neutralization and removal of the acidic hazard.

  • Disposal: Seal the waste container, clearly label it as "Solid Hazardous Waste - Acidic Organic Salt," and transfer it to the Environmental Health and Safety (EHS) department for high-temperature incineration[1].

References
  • Sigma-Aldrich. "Azepane-2-carboxylic acid hydrochloride | 5227-52-1". sigmaaldrich.com. Link

  • AAPPTec. "Safety Data Sheet: Fmoc-D-beta-homoproline hydrochloride salt". peptide.com. 1

  • Fisher Scientific. "SAFETY DATA SHEET: L-beta-Homoproline hydrochloride". fishersci.com. 2

  • Guidechem. "L-beta-Homoproline hydrochloride wiki". guidechem.com. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepane-2-carboxylic Acid Hydrochloride
Reactant of Route 2
Azepane-2-carboxylic Acid Hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.